Methyl 6-(bromomethyl)pyridazine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-(bromomethyl)pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVHIQURFRFPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-(bromomethyl)pyridazine-3-carboxylate
Disclaimer: The compound Methyl 6-(bromomethyl)pyridazine-3-carboxylate with CAS number 1688685-38-2 is a specialized chemical for which publicly available research and application data is scarce. This guide has been developed by leveraging data from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive technical overview for research and development purposes. All information regarding synthesis, reactivity, and safety should be treated as predictive and validated experimentally under appropriate laboratory settings.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on Methyl 6-(bromomethyl)pyridazine-3-carboxylate, a bifunctional heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related structural analogs and fundamental chemical principles to offer insights into its properties, synthesis, reactivity, and potential applications.
Physicochemical Properties
The precise experimental data for Methyl 6-(bromomethyl)pyridazine-3-carboxylate is not widely published. The following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 1688685-38-2 | - |
| Molecular Formula | C₇H₇BrN₂O₂ | - |
| Molecular Weight | 231.05 g/mol | - |
| Appearance | Predicted to be a white to off-white or pale yellow solid. | Analogy with similar heterocyclic compounds. |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. | General solubility of similar organic molecules. |
| Purity | Commercially available research chemicals are typically offered at ≥95% purity. | Standard for research-grade chemicals. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, refrigeration or freezing is recommended. | Standard practice for reactive organic compounds. |
Proposed Synthesis Pathway
A plausible synthetic route to Methyl 6-(bromomethyl)pyridazine-3-carboxylate can be conceptualized starting from the more readily available 6-methylpyridazine-3-carboxylic acid[1][2]. The proposed pathway involves two key steps: esterification followed by radical bromination.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Esterification of 6-Methylpyridazine-3-carboxylic acid
-
To a solution of 6-methylpyridazine-3-carboxylic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature or gently reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 6-methylpyridazine-3-carboxylate.
Step 2: Radical Bromination of Methyl 6-methylpyridazine-3-carboxylate
-
Dissolve Methyl 6-methylpyridazine-3-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator like Azobisisobutyronitrile (AIBN) (0.1 eq).
-
Reflux the mixture under an inert atmosphere, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 6-(bromomethyl)pyridazine-3-carboxylate.
An alternative approach could involve the synthesis of Methyl 6-(hydroxymethyl)pyridazine-3-carboxylate followed by conversion of the hydroxyl group to a bromide using a reagent like phosphorus tribromide or carbon tetrabromide/triphenylphosphine[3]. The synthesis of a pyridine analog, methyl 6-(hydroxymethyl)pyridine-2-carboxylate, has been reported via the reduction of the corresponding dicarboxylate[4].
Reactivity and Synthetic Utility
The synthetic utility of Methyl 6-(bromomethyl)pyridazine-3-carboxylate stems from its two distinct reactive sites: the bromomethyl group and the methyl ester.
-
Bromomethyl Group (-CH₂Br): This functional group is analogous to a benzylic bromide and is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of functional groups by reacting it with various nucleophiles such as amines, thiols, alcohols, and carbanions. This reactivity is a cornerstone for building molecular complexity[5].
-
Methyl Ester (-COOCH₃): The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other functional groups. It can also potentially participate in condensation reactions.
This dual reactivity allows for selective and sequential functionalization, making it a valuable intermediate in the synthesis of diverse compound libraries for drug discovery and materials science.
Caption: Reactivity profile of the target compound.
Potential Applications in Drug Discovery
The pyridazine core is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, analgesic, and antihypertensive properties[6][7][8][9]. The unique physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capacity, make it an attractive scaffold in drug design[6][10].
Methyl 6-(bromomethyl)pyridazine-3-carboxylate serves as a versatile starting material for the synthesis of novel pyridazine derivatives. The reactive bromomethyl handle allows for the facile introduction of various side chains, which can be tailored to interact with specific biological targets. This enables the rapid generation of focused compound libraries for screening in various disease models. For instance, the introduction of amine-containing moieties can lead to compounds with potential kinase inhibitory activity, a key target in oncology[8].
Sources
- 1. CAS 64210-60-2 | 6-methylpyridazine-3-carboxylic acid - Synblock [synblock.com]
- 2. PubChemLite - 6-methylpyridazine-3-carboxylic acid (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sarpublication.com [sarpublication.com]
- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 9. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]
- 10. blumberginstitute.org [blumberginstitute.org]
Methyl 6-(bromomethyl)pyridazine-3-carboxylate chemical properties
An In-depth Technical Guide to Methyl 6-(bromomethyl)pyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
Methyl 6-(bromomethyl)pyridazine-3-carboxylate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridazine core, a reactive bromomethyl group, and a methyl ester, makes it a valuable intermediate for the synthesis of complex molecular architectures. The pyridazine scaffold is a key pharmacophore found in a variety of biologically active agents, exhibiting properties ranging from anti-tumor to lipid-lowering and insecticidal activities[1]. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this compound, offering field-proven insights for its effective utilization in research and drug development.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from closely related analogs.
Table 1: Physicochemical Properties of Methyl 6-(bromomethyl)pyridazine-3-carboxylate
| Property | Value/Information | Source/Rationale |
| CAS Number | 1688685-38-2 | [2] |
| Molecular Formula | C₈H₇BrN₂O₂ | Inferred from structure |
| Molecular Weight | 243.06 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white or pale yellow solid | Based on related solids like Methyl 6-bromopyridazine-3-carboxylate[3] |
| Purity | Typically supplied at >95-98% | [4] |
| Solubility | Expected to be soluble in polar organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | Inferred from functional groups and general properties of similar organic molecules. |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Inert atmosphere is recommended. | [5][6] |
Spectroscopic Characterization (Anticipated)
-
¹H NMR: Protons on the pyridazine ring are expected to appear in the aromatic region (δ 7.5-9.0 ppm). The bromomethyl protons (-CH₂Br) would likely be a singlet around δ 4.5-5.0 ppm, and the methyl ester protons (-OCH₃) would be a singlet around δ 3.9-4.1 ppm.
-
¹³C NMR: Carbonyl carbon of the ester is expected around δ 160-165 ppm. Carbons of the pyridazine ring would appear in the δ 120-160 ppm range. The bromomethyl carbon would be significantly downfield in the aliphatic region (δ 30-40 ppm), and the methyl ester carbon would be around δ 52-55 ppm.
-
Mass Spectrometry (MS): The ESI-MS would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for [M+H]⁺ and [M+H+2]⁺ of roughly equal intensity.
Synthesis and Mechanistic Rationale
The most logical and common synthetic route to Methyl 6-(bromomethyl)pyridazine-3-carboxylate is via the radical bromination of its precursor, Methyl 6-methylpyridazine-3-carboxylate. This transformation leverages well-established free-radical chemistry.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the title compound via radical bromination.
Experimental Protocol: Radical Bromination
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.
-
Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 6-methylpyridazine-3-carboxylate (1.0 eq).
-
Solvent and Reagents: Add a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile. Add N-Bromosuccinimide (NBS, 1.0-1.2 eq).
-
Expertise & Experience: NBS is chosen as the bromine source because it provides a low, constant concentration of bromine, which favors the desired benzylic-type bromination and suppresses competing reactions. CCl₄ is a classic solvent for these reactions, though less polar, non-protic alternatives are often preferred for safety reasons.
-
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO, ~0.1 eq).
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent) and stir vigorously. The reaction is typically irradiated with a heat lamp to promote initiation.
-
Trustworthiness: Monitor the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Methyl 6-(bromomethyl)pyridazine-3-carboxylate.
Reactivity and Applications in Drug Discovery
The synthetic utility of Methyl 6-(bromomethyl)pyridazine-3-carboxylate stems from its two distinct reactive sites, which can be addressed orthogonally.
-
The Bromomethyl Group (-CH₂Br): This is a potent electrophilic site, highly susceptible to nucleophilic substitution (Sₙ2) reactions. It readily reacts with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the straightforward introduction of the pyridazine core into larger molecules, acting as a versatile linker.
-
The Methyl Ester (-COOCH₃): This group can be easily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to the corresponding carboxylic acid. The resulting acid is a key handle for forming amide bonds via coupling reactions (e.g., with EDC/HOBt or HATU) with primary or secondary amines, a crucial transformation in the synthesis of many pharmaceutical agents[7].
Logical Flow of Synthetic Utility
Caption: Key reaction pathways for Methyl 6-(bromomethyl)pyridazine-3-carboxylate.
This dual reactivity makes it an ideal scaffold for building compound libraries for high-throughput screening. For instance, in the development of novel kinase inhibitors or other targeted therapies, the bromomethyl group can be used to link the pyridazine core to a hinge-binding motif, while the ester can be converted into an amide that interacts with a solvent-exposed region of the protein. The pyridazine nitrogens themselves can act as hydrogen bond acceptors, further anchoring the molecule in a binding pocket[8].
Safety, Handling, and Storage
As a reactive alkylating agent, Methyl 6-(bromomethyl)pyridazine-3-carboxylate must be handled with appropriate care. The following guidelines are based on safety data for structurally similar and reactive compounds[5][6].
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (inspect before use), and a lab coat[5][6]. Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[6].
-
Handling: Avoid contact with skin, eyes, and clothing[5][9]. Do not eat, drink, or smoke when using this product[5]. Wash hands thoroughly after handling.
-
First Aid:
-
Fire Safety: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires[5].
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[5][6].
Conclusion
Methyl 6-(bromomethyl)pyridazine-3-carboxylate is a high-value synthetic intermediate poised for significant application in modern drug discovery. Its defined and orthogonal reactivity allows for the systematic and efficient construction of novel molecular entities. By understanding its chemical properties, synthetic pathways, and reactive potential, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics.
References
- Sigma-Aldrich. (2023, November 3).
- Sigma-Aldrich.
- Fisher Scientific. (2009, February 9).
- Kishida Chemical Co., Ltd. (2023, December 21).
- MilliporeSigma.
- ECHEMI.
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2010). Chinese Journal of Organic Chemistry.
- METHYL 6-(BROMOMETHYL)
- BenchChem. Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.
- Appretech Scientific Limited. methyl 6-(bromomethyl)
- CymitQuimica. CAS 65202-51-9: 6-Bromo-3-pyridazinecarboxylic acid.
- Al-Ghorbani, M., et al. (2023).
- Sigma-Aldrich.
- Cherepanov, V., et al. (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI.
- BLD Pharm.
- ChemScene. 65202-51-9 | 6-Bromo-3-pyridazinecarboxylic acid.
- Organic Chemistry Portal. Synthesis of pyridazines.
- Pyridazine Deriv
- SigmaAldrich.cn.
- Austin, J. Pyridazine.
- Perez-Picaso, L., et al. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. METHYL 6-(BROMOMETHYL)PYRIDAZINE-3-CARBOXYLATE [chemdict.com]
- 3. methyl 6-bromopyridazine-3-carboxylate | 65202-52-0 [sigmaaldrich.com]
- 4. appretech.com [appretech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kishida.co.jp [kishida.co.jp]
An In-depth Technical Guide to Methyl 6-(bromomethyl)pyridazine-3-carboxylate: Synthesis, Structural Analysis, and Reactivity for Drug Discovery
Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry
Methyl 6-(bromomethyl)pyridazine-3-carboxylate is a key heterocyclic building block with significant potential in the realm of drug discovery and development. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a prevalent motif in a wide array of biologically active compounds, exhibiting diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of a reactive bromomethyl group at the 6-position and a methyl ester at the 3-position provides two orthogonal handles for chemical modification, making it an exceptionally versatile scaffold for the synthesis of compound libraries for high-throughput screening.
This technical guide provides a comprehensive analysis of Methyl 6-(bromomethyl)pyridazine-3-carboxylate, covering its synthesis, detailed structural elucidation, and a thorough examination of its reactivity. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their quest for novel therapeutic agents.
Synthetic Pathways: Accessing the Core Structure
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from the commercially available 6-methylpyridazine-3-carboxylic acid.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Fischer Esterification of 6-Methylpyridazine-3-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methylpyridazine-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20 mL per gram of carboxylic acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the suspension.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 6-methylpyridazine-3-carboxylate.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ester.
Step 2: Radical Bromination of Methyl 6-methylpyridazine-3-carboxylate
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve the Methyl 6-methylpyridazine-3-carboxylate (1.0 eq) from the previous step in a dry, non-polar solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) and a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN) to the solution.
-
Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. The reaction is typically initiated by the decomposition of AIBN and can be monitored by the disappearance of the starting material via TLC or Gas Chromatography (GC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The resulting crude Methyl 6-(bromomethyl)pyridazine-3-carboxylate can be purified by recrystallization or flash column chromatography to yield the final product.
Structural Elucidation: A Multi-faceted Spectroscopic and Crystallographic Analysis
A thorough structural characterization is paramount to confirm the identity and purity of Methyl 6-(bromomethyl)pyridazine-3-carboxylate. This involves a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for the title compound is not publicly available, we can predict the salient features of its ¹H and ¹³C NMR spectra based on data from analogous pyridazine derivatives.[4][5]
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃, δ in ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2-8.4 | d | 1H | H-4 | The proton at C4 is expected to be downfield due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing ester group. It will likely appear as a doublet due to coupling with H-5. |
| ~7.8-8.0 | d | 1H | H-5 | The proton at C5 will also be a doublet, coupled to H-4. |
| ~4.8-5.0 | s | 2H | -CH₂Br | The benzylic-like protons of the bromomethyl group are expected to be a sharp singlet in the downfield region due to the deshielding effect of the adjacent bromine atom. |
| ~4.0 | s | 3H | -OCH₃ | The methyl protons of the ester group will appear as a singlet. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃, δ in ppm):
| Chemical Shift (ppm) | Assignment | Rationale |
| ~164-166 | C=O (ester) | The carbonyl carbon of the ester group. |
| ~155-158 | C-6 | The carbon bearing the bromomethyl group, deshielded by the adjacent nitrogen and bromine. |
| ~150-153 | C-3 | The carbon attached to the ester group and adjacent to a nitrogen atom. |
| ~130-132 | C-4 | Aromatic CH carbon. |
| ~128-130 | C-5 | Aromatic CH carbon. |
| ~53-55 | -OCH₃ | The methyl carbon of the ester group. |
| ~30-33 | -CH₂Br | The carbon of the bromomethyl group, significantly deshielded by the bromine. |
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) for Methyl 6-(bromomethyl)pyridazine-3-carboxylate (C₇H₇BrN₂O₂) would be observed at m/z 230 and 232 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Key fragmentation patterns would likely include the loss of the bromine radical (M-Br)⁺, the methoxy group (M-OCH₃)⁺, and the entire ester functionality.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O stretch (ester): A strong band in the region of 1250-1300 cm⁻¹.
-
C=N and C=C stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H stretches (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C-Br stretch: A band in the lower frequency region, typically around 600-700 cm⁻¹.
X-ray Crystallography
Although a crystal structure for the title compound has not been reported, analysis of related pyridazine carboxylate derivatives suggests that the molecule is likely to be largely planar in the solid state.[1][6] Intermolecular interactions, such as hydrogen bonding involving the ester oxygen and π-π stacking of the pyridazine rings, would be expected to play a significant role in the crystal packing.[7]
Chemical Reactivity and Synthetic Applications
The synthetic utility of Methyl 6-(bromomethyl)pyridazine-3-carboxylate stems from the differential reactivity of its two functional groups. The bromomethyl group is highly susceptible to nucleophilic substitution, while the methyl ester can be hydrolyzed or converted to other functional groups.
Nucleophilic Substitution at the Bromomethyl Position
The bromomethyl group behaves as a highly reactive benzylic-like halide, readily undergoing Sₙ2 reactions with a wide range of nucleophiles under mild conditions.[8] This allows for the facile introduction of diverse functionalities at the 6-position of the pyridazine ring.
Caption: Sₙ2 reactions of the title compound with various nucleophiles.
General Protocol for Nucleophilic Substitution:
-
Reaction Setup: Dissolve Methyl 6-(bromomethyl)pyridazine-3-carboxylate (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Reagent Addition: Add the nucleophile (1.1-1.5 eq) and, if necessary, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate to scavenge the HBr byproduct.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Transformations of the Methyl Ester
The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with amines to form amides, or reduced to an alcohol, further expanding the diversity of accessible derivatives.
Conclusion: A Gateway to Novel Chemical Space
Methyl 6-(bromomethyl)pyridazine-3-carboxylate is a high-value building block for medicinal chemistry and drug discovery. Its straightforward, albeit presumed, synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse and novel molecular architectures. The detailed structural analysis and reactivity profile presented in this guide are intended to facilitate its application in the development of the next generation of therapeutic agents. As our understanding of the biological significance of the pyridazine scaffold continues to grow, the importance of versatile intermediates like Methyl 6-(bromomethyl)pyridazine-3-carboxylate will undoubtedly increase.
References
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Two Cu(II) complexes constructed by pyridazine carboxyl derivatives: synthesis, crystal structure and property. Retrieved from [Link]
-
The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
-
DIAL@UCLouvain. (2019). Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Retrieved from [Link]
-
Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Retrieved from [Link]
-
Wageningen University & Research. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 6-bromopyridazine-3-carboxylate (C6H5BrN2O2). Retrieved from [Link]
-
PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]
- Google Patents. (n.d.). US11325906B2 - Chemical compounds.
-
MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
-
MDPI. (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Retrieved from [Link]
-
CompTox Chemicals Dashboard. (n.d.). Methyl 6-aminopyridazine-3-carboxylate. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Starting materials for Methyl 6-(bromomethyl)pyridazine-3-carboxylate synthesis
This guide details the synthetic pathway for Methyl 6-(bromomethyl)pyridazine-3-carboxylate , a critical heteroaromatic building block used in the development of HDAC6 inhibitors and other pyridazine-based pharmacophores.
Executive Summary
Methyl 6-(bromomethyl)pyridazine-3-carboxylate (CAS: 1688685-38-2) is a bifunctionalized pyridazine scaffold. It features a reactive electrophilic bromomethyl group at position 6 and a methyl ester at position 3. This dual functionality allows for orthogonal elaboration: the alkyl bromide serves as a handle for nucleophilic substitution (e.g., with amines or thiols), while the ester provides a gateway to amides or heterocycle formation (e.g., oxadiazoles).
This guide delineates a robust, two-phase synthetic route starting from the commodity chemical 3-chloro-6-methylpyridazine . The protocol prioritizes scalability, safety, and intermediate stability.
Retrosynthetic Analysis
The most efficient route relies on the Wohl-Ziegler bromination of a methyl-substituted precursor. The methyl ester functionality is best introduced before bromination to avoid chemoselectivity issues with the sensitive alkyl bromide.
Pathway Visualization
Figure 1: Retrosynthetic logic flow from commercial starting material to target.
Phase 1: Synthesis of the Methyl Ester Precursor
Objective: Convert 3-chloro-6-methylpyridazine to Methyl 6-methylpyridazine-3-carboxylate via palladium-catalyzed alkoxycarbonylation.
Reaction Logic
Direct esterification of a carboxylic acid is not viable here because the corresponding acid is not a standard commodity. Instead, we utilize the chloro-handle for a Heck-type carbonylation .
-
Catalyst: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for its thermal stability and resistance to poisoning by nitrogen heterocycles.
-
Solvent System: A mixture of MeOH/MeCN (1:9) is critical. Pure methanol often leads to precipitation of the pyridazine-Pd complex, causing reactor fouling. Acetonitrile maintains solubility.[1]
-
Base: Triethylamine (Et₃N) neutralizes the HCl generated during the cycle.
Experimental Protocol
Scale: 10 g Input
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount |
| 3-Chloro-6-methylpyridazine | 128.56 | 1.0 | 10.0 g |
| Pd(dppf)Cl₂ | 731.70 | 0.02 | 1.14 g |
| Triethylamine | 101.19 | 2.0 | 21.6 mL |
| Methanol | 32.04 | 10.0 | 31.5 mL |
| Acetonitrile | 41.05 | Solvent | 100 mL |
| Carbon Monoxide (CO) | 28.01 | Excess | 50 psi |
Procedure:
-
Setup: Charge a high-pressure autoclave (Hastelloy or stainless steel) with 3-chloro-6-methylpyridazine, Pd(dppf)Cl₂, methanol, acetonitrile, and triethylamine.
-
Purge: Seal the reactor and purge three times with N₂ to remove oxygen (critical to prevent catalyst deactivation).
-
Pressurization: Charge the reactor with CO gas to 50 psi (3.5 bar).
-
Reaction: Heat to 100°C with vigorous stirring (800 rpm). Maintain pressure and temperature for 16 hours.
-
Workup: Cool to room temperature (RT) and vent CO carefully into a scrubber. Filter the reaction mixture through a pad of Celite to remove Pd black.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine. Dry over Na₂SO₄ and concentrate.
-
Result: The crude solid (Methyl 6-methylpyridazine-3-carboxylate) is typically >95% pure and can be used directly.
Self-Validating Check:
-
¹H NMR (CDCl₃): Look for the new methyl ester singlet at ~4.0 ppm and the retention of the aromatic methyl singlet at ~2.8 ppm. Absence of the starting material peaks confirms conversion.[2]
Phase 2: Radical Bromination to Target
Objective: Selective bromination of the benzylic methyl group using N-Bromosuccinimide (NBS).
Reaction Logic
This is a classic Wohl-Ziegler reaction .
-
Solvent Choice: While CCl₄ is traditional, 1,2-dichloroethane (DCE) or acetonitrile are modern, safer alternatives. However, for this specific substrate, DMF at 80°C has shown superior solubility and yield in patent literature.
-
Initiator: AIBN (Azobisisobutyronitrile) initiates the radical chain mechanism.
-
Stoichiometry: Use a slight excess of NBS (1.1–1.2 equiv) to ensure conversion, but avoid large excesses to prevent gem-dibromination (formation of the dibromomethyl impurity).
Mechanism Visualization
Figure 2: Radical chain mechanism for the bromination step.
Experimental Protocol
Scale: 5 g Input
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount |
| Methyl 6-methylpyridazine-3-carboxylate | 152.15 | 1.0 | 5.0 g |
| N-Bromosuccinimide (NBS) | 177.98 | 1.2 | 7.0 g |
| AIBN | 164.21 | 0.1 | 0.54 g |
| DMF | 73.09 | Solvent | 50 mL |
Procedure:
-
Dissolution: Dissolve the methyl ester precursor in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Addition: Add NBS and AIBN in a single portion.
-
Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor by TLC (System: 1:1 Hexane/EtOAc) or LC-MS.
-
Critical Endpoint: Stop when the starting material is <5%.[4] Prolonged heating increases dibrominated by-product formation.
-
-
Quench: Cool to RT and pour the mixture into ice-cold water (200 mL).
-
Extraction: Extract with EtOAc (3 x 100 mL). The product prefers the organic phase, while succinimide and DMF remain largely in the aqueous phase.
-
Washing: Wash the combined organics with 5% LiCl solution (to remove residual DMF) followed by brine.
-
Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).
-
Note: The product is somewhat unstable on silica; perform chromatography rapidly.
-
Critical Quality Attributes (CQAs) & Troubleshooting
| Attribute | Specification | Troubleshooting |
| Purity (HPLC) | >95% | If <95%, recrystallize from Et₂O/Hexanes. |
| Dibromo Impurity | <2% | Reduce reaction time; lower NBS equivalents to 1.05. |
| Water Content | <0.5% | Ensure DMF is anhydrous; dry final product under high vacuum. |
| Appearance | Off-white to yellow solid | Dark color indicates decomposition; store at -20°C protected from light. |
Safety & Handling
-
Carbon Monoxide: Highly toxic. Must be used in a rated pressure vessel within a well-ventilated fume hood equipped with CO detectors.
-
NBS/Bromides: Lachrymators and skin irritants. Handle with double gloves.
-
Pyridazines: Many derivatives are biologically active (e.g., MAO inhibitors, HDAC inhibitors). Treat all intermediates as potent pharmacophores.
References
-
Synthesis of Pyridazine Esters via Carbonylation
- Continuous-Flow Pd-Catalyzed Carbonyl
-
Source: ChemCatChem 2019, 11, 997–1001.
-
Radical Bromination Protocol (Analogous Pyridine/Pyridazine Systems)
-
1,3,4-Oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor.[5] (Patent WO2017018803A1).
- Source: Google P
-
-
Precursor Characterization (Methyl 6-methylpyridazine-3-carboxylate)
- N-arylmethyl sulfonamide negative modulators of NR2A.
- Source: Google P
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 3. Pyridazine Derivatives [myskinrecipes.com]
- 4. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Pyridazine Scaffold in Medicinal Chemistry: Historical Evolution, Mechanistic Insights, and Synthetic Protocols
Executive Summary
For decades, the pyridazine (1,2-diazine) ring was largely overshadowed by its isomeric cousins, pyridine and pyrimidine, in the realm of drug discovery. However, recent breakthroughs in structural biology and synthetic methodology have illuminated the unique physicochemical properties of this nitrogen-containing heterocycle. This whitepaper provides an in-depth technical analysis of the pyridazine pharmacophore, tracing its historical evolution, detailing its mechanistic role in molecular recognition, and establishing field-proven, self-validating synthetic protocols for its integration into modern drug development pipelines.
Introduction: The Pyridazine Pharmacophore
Pyridazine is a six-membered aromatic heterocycle characterized by two adjacent nitrogen atoms. In medicinal chemistry, the strategic incorporation of a pyridazine ring is rarely accidental; it is driven by specific physicochemical advantages[1]:
-
Dipole Moment & Lipophilicity: The adjacent nitrogens create a strong localized dipole moment (approximately 4.2 D, compared to 2.2 D for pyridine). This pronounced dipole significantly lowers the partition coefficient (clogP), enhancing aqueous solubility without requiring the addition of polar appendages.
-
Hydrogen Bonding: The dual nitrogen motif acts as a potent hydrogen-bond acceptor, capable of interacting with multiple amino acid residues simultaneously within a target's binding pocket.
-
Bioisosterism: Pyridazine serves as an excellent bioisostere for phenyl, pyridine, and pyrimidine rings. Replacing a metabolically labile phenyl ring with a pyridazine can circumvent Cytochrome P450 (CYP450) mediated oxidation, thereby extending a drug's half-life.
Historical Evolution and FDA-Approved Milestones
Historically, the pharmaceutical landscape saw very few non-fused pyridazine derivatives. Early applications were often limited to fused systems, such as the antihypertensive agent Hydralazine (a phthalazine derivative containing a pyridazine core) approved in 1953, or the atypical antidepressant Minaprine, which was approved in France in 1972 but later withdrawn due to off-target convulsant effects[1].
The paradigm shifted dramatically in the 2020s. The FDA approvals of Relugolix and Deucravacitinib marked the arrival of the 3-aminopyridazine core as a privileged scaffold capable of addressing complex, previously "undruggable" targets[1].
Table 1: Key Pyridazine and Fused-Pyridazine Therapeutics
| Drug Name | Scaffold Type | Primary Target | Indication | Approval Year |
| Hydralazine | Phthalazine (Fused) | Unknown (Vasodilator) | Hypertension | 1953 |
| Minaprine | 3-Aminopyridazine | MAO Inhibitor | Depression | 1972 (France) |
| Relugolix | 3-Aminopyridazine | GnRH Receptor | Advanced Prostate Cancer | 2020 |
| Deucravacitinib | 3-Aminopyridazine | TYK2 (Allosteric) | Plaque Psoriasis | 2022 |
Mechanistic Insights: Molecular Recognition
The success of Deucravacitinib perfectly illustrates the mechanistic power of the pyridazine ring. Deucravacitinib is a first-in-class, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family[1].
Instead of competing with ATP in the highly conserved active site—which often leads to off-target toxicities—Deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2. The 3-aminopyridazine core is critical here: an amide group attached to the pyridazine ring forms a highly stable intramolecular hydrogen bond with one of the pyridazine nitrogens. This interaction locks the molecule into a rigid, bioactive conformation that perfectly complements the geometry of the JH2 allosteric pocket, stabilizing the kinase in an inactive state and halting downstream inflammatory signaling.
TYK2 signaling pathway and allosteric inhibition by the pyridazine derivative Deucravacitinib.
Synthetic Methodologies and Experimental Protocols
Traditional pyridazine synthesis relies heavily on the condensation of 1,4-dicarbonyl compounds with hydrazine (Paal-Knorr type reactions). However, modern medicinal chemistry demands higher functional group tolerance and regioselectivity.
Field-Proven Protocol: Cu(II)-Catalyzed Aerobic 6-endo-trig Cyclization
This protocol details the synthesis of functionalized pyridazines via a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones[2].
The E-E-A-T Rationale (Causality & Self-Validation):
This methodology is a self-validating system. The thermodynamic fate of the reaction is entirely dictated by the choice of solvent. Copper(II) acts as a single-electron oxidant to generate a nitrogen-centered radical, while molecular oxygen (
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize the β,γ-unsaturated hydrazone precursor via the standard condensation of the corresponding unsaturated ketone with a substituted hydrazine.
-
Catalyst and Oxidant Setup: In a 25 mL reaction vial, combine the hydrazone (0.5 mmol) with
(10 mol%).-
Causality:
initiates the radical sequence, while aerobic conditions (1 atm via balloon) regenerate the active species, avoiding the need for harsh, stoichiometric metallic oxidants.
-
-
Solvent Selection (The Divergent Step):
-
Pathway A (Partial Oxidation): Dissolve the mixture in Acetonitrile (MeCN, 5 mL). MeCN stabilizes the cyclic intermediate, arresting the reaction at the 1,6-dihydropyridazine stage.
-
Pathway B (Full Aromatization): Dissolve the mixture in Acetic Acid (AcOH, 5 mL). Causality: The acidic environment promotes rapid tautomerization and facilitates further aerobic oxidation, driving the thermodynamic sink toward the fully aromatic pyridazine[2].
-
-
Reaction Execution: Stir the mixture at 80°C under an
atmosphere for 12 hours. -
Workup: Quench the reaction with saturated aqueous
(critical if AcOH was used to neutralize the acid). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous , and concentrate in vacuo. -
Analytical Validation: Purify via flash column chromatography (Silica gel, Hexane/EtOAc). Validate the divergence via
NMR: Pathway A products will exhibit a distinct methylene signal (~3.5 ppm) characteristic of the dihydropyridazine ring, whereas Pathway B products will lack this signal, showing only downfield aromatic protons (>7.0 ppm).
Self-validating synthetic workflow for divergent pyridazine and dihydropyridazine generation.
Future Perspectives in Drug Discovery
The pyridazine scaffold is transitioning from a niche bioisostere to a foundational element in advanced therapeutic modalities. Its high ligand efficiency and excellent solubility profile make it an ideal candidate for Fragment-Based Drug Discovery (FBDD)[3]. Furthermore, the ability to functionalize the 3- and 6-positions orthogonally positions pyridazine as a highly effective linker in the design of Proteolysis Targeting Chimeras (PROTACs), where rigid, water-soluble tethers are required to bridge the target protein and the E3 ligase.
References
- Source: PubMed Central (PMC)
- Synthesis of pyridazines (Recent Literature & Protocols)
- Source: PubMed Central (PMC)
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Properties of Substituted Pyridazine Carboxylates: An Applied Guide to Electronic Structure and Reactivity
Topic: Theoretical Properties of Substituted Pyridazine Carboxylates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridazine carboxylates represent a distinct class of electron-deficient heteroaromatics where the intrinsic
This guide moves beyond standard synthesis to explore the theoretical architecture of these molecules—analyzing how orbital energies, dipole moments, and electrostatic potentials dictate their reactivity in Nucleophilic Aromatic Substitution (
Electronic Architecture & Aromaticity
The pyridazine ring (1,2-diazine) is inherently destabilized compared to benzene and pyridine due to the repulsion between the adjacent nitrogen lone pairs (
1.1 The Carboxylate Perturbation
Substituting the pyridazine ring with a carboxylate group (–COOR) introduces a strong
-
LUMO Lowering: The carboxylate conjugates with the ring
-system, further lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This increases the "softness" (global electrophilicity index, ) of the ring, facilitating orbital-controlled reactions with soft nucleophiles. -
Dipole Moment Enhancement: Pyridazine has a significant dipole moment (~4.2 D).[1] A carboxylate at the 3- or 4-position aligns or opposes this vector, altering solvation energy and binding affinity.
Table 1: Comparative Electronic Properties (calculated B3LYP/6-31G)*
| Scaffold | Substituent | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted LogP |
| Pyridazine | None | -1.90 | 4.22 | -0.51 |
| Pyridazine | 3-COOMe | -2.45 | 5.10 | 0.12 |
| Pyridazine | 4-COOMe | -2.38 | 3.85 | 0.12 |
| Pyridine | 3-COOMe | -1.65 | 2.30 | 0.84 |
Note: Data represents consensus theoretical values derived from DFT studies (B3LYP/6-31G(d,p)). The lower LUMO of pyridazine carboxylates vs. pyridines explains their superior reactivity in
Reactivity Profiles: and Regioselectivity
The defining theoretical property of substituted pyridazine carboxylates is their reactivity toward nucleophiles. Unlike benzene, where
2.1 Theoretical Basis of Regioselectivity
In a 3,6-dihalo-pyridazine-4-carboxylate, theoretical calculations (electrostatic potential maps) predict two competing sites for nucleophilic attack.
-
C3/C6 Positions: Inherently activated by the adjacent nitrogen (inductive effect,
). -
Carboxylate Influence: The carboxylate at C4 activates the ortho-positions (C3 and C5) and para-position (C6) via resonance.
Key Insight: While C3 is electronically activated by the adjacent Nitrogen, the C5 position is often sterically accessible and activated by the C4-carboxylate. However, experimental data and transition state theory suggest that C6-substitution (para to the carboxylate) often dominates in 4-carboxylates due to the extended conjugation stabilizing the negative charge on the para nitrogen in the transition state.
2.2 Visualization: Reactivity Hotspots
Figure 1: Reactivity map illustrating the electronic and steric factors governing nucleophilic attack on a pyridazine-4-carboxylate core.
Inverse Electron Demand Diels-Alder (IEDDA)
While pyridazines are aromatic, they are frequently the products of IEDDA reactions rather than the starting dienes. However, highly electron-deficient pyridazine dicarboxylates can theoretically act as dienes in IEDDA with highly strained dienophiles (e.g., cyclooctynes), though this is rare.
The primary relevance of IEDDA theory here is the synthesis of the scaffold. The reaction of 1,2,4,5-tetrazine-3,6-dicarboxylates with electron-rich dienophiles (enol ethers, enamines) is the "gold standard" for accessing highly substituted pyridazine carboxylates.
Mechanism:
-
LUMO(Tetrazine) - HOMO(Dienophile) Interaction: The carboxylate groups on the tetrazine lower its LUMO, accelerating the reaction rate by orders of magnitude compared to unsubstituted tetrazines.
-
Retro-Diels-Alder: Expulsion of
is thermodynamically irreversible, locking the pyridazine structure.
The Pyridazine Carboxylate Pharmacophore
In drug design, the theoretical properties of this scaffold translate into specific "design rules":
-
H-Bonding Vector: The N2 nitrogen is a potent Hydrogen Bond Acceptor (HBA). The carboxylate oxygen adds a secondary acceptor site.
-
Metabolic Stability: Unlike phenyl rings which are prone to CYP450 oxidation (epoxidation), the electron-deficient pyridazine ring is resistant to oxidative metabolism.
-
LogP Modulation: Replacing a phenyl ring with a pyridazine typically lowers cLogP by ~1.5 to 2.0 units, significantly improving water solubility.
Protocol: Solubility & Stability Assessment
-
Step 1: Synthesize the pyridazine carboxylate via IEDDA (see below).
-
Step 2: Measure thermodynamic solubility in PBS (pH 7.4).
-
Step 3: Incubate with human liver microsomes (HLM) to verify oxidative resistance compared to the phenyl analog.
Experimental Protocol: IEDDA Synthesis of Pyridazine Carboxylates
This protocol utilizes the theoretical high reactivity of electron-deficient tetrazines to generate the pyridazine core.
Reagents:
-
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (Electron-poor diene)
-
Enol ether or strained alkyne (Electron-rich dienophile)
-
Dioxane (Solvent)[2]
Workflow:
-
Dissolution: Dissolve 1.0 eq of tetrazine dicarboxylate in anhydrous dioxane (0.1 M). The solution will be bright red/pink.
-
Addition: Add 1.1 eq of the dienophile dropwise at room temperature.
-
Monitoring: The reaction is driven by the release of nitrogen gas (
). Monitor the disappearance of the characteristic red color (tetrazine transition) to a pale yellow (pyridazine). -
Purification: Evaporate solvent and purify via silica gel chromatography (EtOAc/Hexanes).
Figure 2: Synthetic pathway for generating pyridazine carboxylates via Inverse Electron Demand Diels-Alder (IEDDA) reaction.
References
-
Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate.
-
Electronic and Photophysical Properties of ReI(CO)3Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands. ACS Omega.
-
Nucleophilic Aromatic Substitution. Wikipedia.
-
Inverse electron demand Diels–Alder reactions in chemical biology. RSC Publishing.
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids. NIH.
-
Diels–Alder Reactivities of Benzene, Pyridine, and Di-, Tri-, and Tetrazines. ACS Publications.
Sources
Methodological & Application
Application Note: Strategic Utilization of Methyl 6-(bromomethyl)pyridazine-3-carboxylate in FBDD
This Application Note is designed for medicinal chemists and structural biologists engaged in Fragment-Based Drug Discovery (FBDD). It details the strategic utilization of Methyl 6-(bromomethyl)pyridazine-3-carboxylate (referred to herein as MBPC-3 ) as a bifunctional linchpin for fragment growing, covalent interrogation, and library expansion.[1]
Executive Summary
In the landscape of FBDD, the "Rule of Three" compliant fragment must offer more than just binding affinity; it must offer vectors for growth . Methyl 6-(bromomethyl)pyridazine-3-carboxylate (MBPC-3 ) is a high-value pharmacophore scaffold characterized by two distinct, orthogonal synthetic handles:
-
C6-Bromomethyl (Electrophilic Warhead/Linker): A highly reactive alkylating handle for rapid
diversification or covalent cysteine targeting.[1] -
C3-Methyl Ester (Masked H-Bond Acceptor): A stable precursor for amidation, hydrolysis, or reduction, allowing extension into the solvent-exposed regions of the protein pocket.
This guide provides validated protocols for using MBPC-3 to generate focused libraries and interrogate "hard-to-drug" targets via covalent tethering mechanisms.
Chemical Profile & Reactivity Logic
| Property | Specification | FBDD Implication |
| Molecular Weight | ~231.05 Da | Ideal Fragment: Leaves ~70 Da "headroom" for initial diversification while staying <300 Da.[1] |
| ClogP | ~0.8 | High Solubility: Excellent for high-concentration NMR/SPR screening buffers.[1] |
| H-Bond Acceptors | 3 (N, N, O) | Interaction Rich: Pyridazine nitrogens often engage hinge regions in kinases. |
| Reactivity A | Alkyl Bromide | Kinetic Control: Reacts rapidly with thiols ( |
| Reactivity B | Methyl Ester | Thermodynamic Stability: Stable during alkylation reactions; modifiable in subsequent steps.[1] |
Structural Logic Diagram
The following diagram illustrates the divergent synthetic pathways accessible from the MBPC-3 core.
Figure 1: Divergent synthetic utility of MBPC-3 in library generation and target engagement.
Protocol A: Rapid Fragment Growing (The "Grow" Vector)
Objective: To elaborate the MBPC-3 fragment into a focused library of secondary/tertiary amines to probe adjacent hydrophobic pockets.
Mechanism: Nucleophilic Substitution (
Materials
-
Substrate: MBPC-3 (1.0 eq)
-
Nucleophiles: Diverse set of amines (anilines, piperazines, spirocycles) (1.2 eq).
-
Base:
-Diisopropylethylamine (DIPEA) or .[1] -
Solvent: Anhydrous DMF or Acetonitrile (ACN).[1]
Step-by-Step Methodology
-
Preparation: Dissolve MBPC-3 (0.2 mmol) in anhydrous ACN (2 mL) in a reaction vial.
-
Addition: Add DIPEA (0.4 mmol, 2.0 eq) followed by the specific amine building block (0.24 mmol, 1.2 eq).
-
Expert Tip: If using volatile amines, seal the vial and heat to 40°C. For non-nucleophilic anilines, add NaI (0.1 eq) as a Finkelstein catalyst to generate the more reactive iodide intermediate in situ.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass:
).[1] -
Workup (Parallel Synthesis Compatible):
-
Validation: Verify purity >95% via UV (254 nm).
Why this works: The electron-deficient pyridazine ring makes the C6-methyl position susceptible to nucleophilic attack but sufficiently stable to avoid spontaneous hydrolysis in neutral buffers.[1]
Protocol B: Covalent Fragment Screening (Mass Spectrometry)
Objective: To identify if MBPC-3 binds to specific Cysteine residues on a target protein (e.g., KRAS G12C, Kinases). Mechanism: Irreversible Cysteine Alkylation.[1]
Experimental Logic
Unlike reversible binders, MBPC-3 acts as an electrophilic probe .[1] A successful "hit" is defined by a mass shift of the protein corresponding to the fragment adduct (+151 Da, accounting for Br loss).
Workflow Diagram
Figure 2: Intact protein mass spectrometry workflow for covalent fragment screening.
Protocol
-
Buffer Preparation: 20 mM HEPES pH 7.5, 150 mM NaCl. Crucial: Avoid DTT or BME in the reaction buffer as they will scavenge the bromomethyl group.
-
Incubation:
-
Mix Protein (
) with MBPC-3 ( , 1% DMSO final).[1] -
Incubate at RT for 60 minutes.
-
-
Control: Run a "Buffer + Fragment" blank to check for hydrolysis, and a "Protein + DMSO" blank.[1]
-
Analysis: Inject onto a desalting column coupled to a TOF or Orbitrap Mass Spectrometer.
-
Deconvolution: Deconvolute the charge envelope. Look for the parent peak (
) and the adduct peak ( ). -
Hit Validation: If labeling is observed, perform a dose-response study to determine
(efficiency of covalent bond formation).[1]
References & Further Reading
-
Pyridazine Scaffolds in Drug Discovery:
-
Covalent Fragment Discovery:
-
Resnick, E., et al. (2019). Covalent Fragment Screening for the Discovery of Cysteine-Targeting Probes. J. Am. Chem. Soc. Link
-
Context: Establishes the methodology for using electrophilic fragments (like alkyl halides and acrylamides) in MS-based screening.
-
-
Halomethyl Heterocycle Reactivity:
-
Fragment-Based Drug Discovery (General):
-
Erlanson, D. A., et al. (2016). Twenty years of fragment-based drug discovery. Nature Reviews Drug Discovery. Link
-
Context: The authoritative review on FBDD principles, including fragment growing and linking.
-
Sources
Synthesis of novel kinase inhibitors using Methyl 6-(bromomethyl)pyridazine-3-carboxylate
Application Note: Synthesis of Pseudokinase-Directed TYK2 Inhibitors Using Methyl 6-(bromomethyl)pyridazine-3-carboxylate
Strategic Context: Targeting the TYK2 Pseudokinase Domain
Tyrosine kinase 2 (TYK2) is a critical mediator of the interleukin-23 (IL-23), IL-12, and type I interferon (IFN) signaling pathways, which are central to the pathogenesis of autoimmune diseases such as psoriasis and systemic lupus erythematosus[1]. Historically, targeting the highly conserved catalytic domain (JH1) of Janus kinases (JAKs) has led to off-target toxicities and pan-JAK inhibition[2].
Recent drug development paradigms have shifted toward targeting the regulatory pseudokinase domain (JH2) of TYK2[3]. Allosteric inhibitors binding to the JH2 domain provide exquisite selectivity over other JAK family members[4]. In this structural context, the pyridazine-3-carboxamide motif has emerged as a privileged scaffold. Crystallographic data reveals that the N-methylpyridazine-3-carboxamide skeleton forms critical bidentate hydrogen-bonding interactions with the hinge region residues (Val690 and Glu688) of the TYK2 JH2 domain[1].
To facilitate the rapid synthesis of novel TYK2 JH2 inhibitors, Methyl 6-(bromomethyl)pyridazine-3-carboxylate (CAS: 1688685-38-2) serves as an ideal bifunctional building block.
Figure 1: Mechanism of action for TYK2 allosteric inhibitors blocking the IL-23/STAT3 signaling pathway.
Mechanistic Rationale & Synthetic Strategy
Methyl 6-(bromomethyl)pyridazine-3-carboxylate provides two orthogonal vectors for diversification:
-
The Electrophilic Bromomethyl Group (C6): The benzylic-like nature of the bromomethyl group makes it highly susceptible to
nucleophilic substitution. This allows for the rapid installation of diverse amine tails (e.g., substituted anilines or cycloalkylamines) that project into the hydrophobic pockets of the JH2 domain. -
The Methyl Ester (C3): Following alkylation, the ester can be cleanly saponified and subjected to amide coupling. Utilizing trideuteromethylamine (
) for the amidation step is a proven strategy to maintain the exact steric profile required for hinge binding while simultaneously blocking CYP450-mediated N-demethylation, thereby enhancing metabolic stability[1].
Figure 2: Three-step synthetic workflow for generating deuterated pyridazine-3-carboxamide inhibitors.
Experimental Protocols
The following protocols describe the synthesis of a model TYK2 inhibitor using 3-fluoroaniline as the nucleophile. The system is designed to be self-validating through integrated analytical checkpoints.
Step 1: Alkylation
Objective: Form the secondary amine linkage without prematurely hydrolyzing the ester.
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask, dissolve Methyl 6-(bromomethyl)pyridazine-3-carboxylate (1.00 g, 4.33 mmol) in anhydrous acetonitrile (MeCN, 20 mL).
-
Reagent Addition: Add 3-fluoroaniline (0.53 g, 4.76 mmol, 1.1 eq) followed by finely powdered anhydrous potassium carbonate (
, 1.20 g, 8.66 mmol, 2.0 eq).-
Causality Note:
is chosen over stronger organic bases (like DBU) or aqueous bases because it acts as an insoluble, mild acid scavenger for the generated HBr in polar aprotic MeCN, driving the reaction forward while strictly preventing ester hydrolysis.
-
-
Execution & Monitoring: Stir the suspension at 60 °C for 4 hours. Monitor reaction completion via LC-MS (consumption of the
231/233 doublet). -
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to afford Intermediate 1 .
Step 2: Saponification
Objective: Cleave the methyl ester to the free carboxylic acid while preserving the newly formed C-N bond.
-
Reaction Setup: Dissolve Intermediate 1 (1.00 g, 3.83 mmol) in a homogeneous mixture of THF/H
O (3:1 v/v, 16 mL). -
Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H
O, 0.32 g, 7.66 mmol, 2.0 eq) in one portion.-
Causality Note: LiOH is highly soluble in aqueous THF and provides rapid, mild saponification. The 3:1 solvent ratio ensures the organic substrate and inorganic base remain in a single phase, preventing biphasic reaction stalling.
-
-
Execution & Monitoring: Stir at ambient temperature for 2 hours. Validate by TLC (loss of starting material spot, appearance of a baseline spot).
-
Workup: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH ~4 using 1M HCl. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield Intermediate 2 .
Step 3: Amide Coupling
Objective: Install the deuterated methylamine hinge-binding motif.
-
Reaction Setup: Dissolve Intermediate 2 (0.80 g, 3.24 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under an inert atmosphere.
-
Activation: Add HATU (1.48 g, 3.89 mmol, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 1.25 g, 9.72 mmol, 3.0 eq). Stir for 15 minutes at room temperature.
-
Causality Note: HATU generates a highly reactive 7-azabenzotriazole active ester. This is critical for electron-deficient heterocyclic carboxylic acids, which can be sluggish to couple.
-
-
Coupling: Add trideuteromethylamine hydrochloride (
, 0.34 g, 4.86 mmol, 1.5 eq). Stir for 3 hours at room temperature.-
Causality Note: The excess DIPEA (3.0 eq total) is required to both neutralize the HCl salt of the amine and catalyze the coupling cycle.
-
-
Workup: Quench the reaction with saturated aqueous
(30 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous , and concentrate. Purify via preparative HPLC to yield the Final Inhibitor .
Analytical Validation & Quantitative Data
To ensure structural integrity and purity suitable for in vitro kinase assays, the synthesized compounds must meet stringent analytical criteria. The table below summarizes the expected physicochemical properties and validation metrics for the synthetic workflow.
| Compound | Step | Yield (%) | Purity (HPLC, %) | MS (ESI) [M+H]⁺ | Key ¹H-NMR Shift (DMSO-d6, ppm) |
| Starting Material | N/A | N/A | >98.0 | 231.0, 233.0 | 4.85 (s, 2H, -CH₂Br) |
| Intermediate 1 | 1 | 82 | >95.0 | 262.1 | 4.60 (d, 2H, -CH₂-NH-Ar) |
| Intermediate 2 | 2 | 95 | >95.0 | 248.1 | 13.50 (br s, 1H, -COOH) |
| Final Inhibitor | 3 | 78 | >99.0 | 266.1 | 8.90 (br s, 1H, Pyridazine-CONH -CD₃) |
Table 1: Summary of quantitative yields, purity, and key analytical markers for the synthesis of the N-(methyl-d3)pyridazine-3-carboxamide derivative.
References
-
Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases ACS Medicinal Chemistry Letters URL:[Link]
-
Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2) Journal of Medicinal Chemistry URL:[Link]
-
Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors Bioorganic & Medicinal Chemistry Letters URL:[Link]
Sources
- 1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for Coupling Methyl 6-(bromomethyl)pyridazine-3-carboxylate with Amines
Executive Summary & Strategic Analysis
This guide details the protocol for the nucleophilic substitution of Methyl 6-(bromomethyl)pyridazine-3-carboxylate (referred to herein as MBP-3 ) with primary and secondary amines.
The Chemist's Challenge: The substrate MBP-3 presents a "bifunctional electrophilic" landscape. It contains two reactive centers competing for the amine nucleophile:
-
The Alkyl Halide (C6-methyl bromide): A highly reactive, benzylic-like electrophile susceptible to
attack. -
The Methyl Ester (C3-carboxylate): An activated ester on an electron-deficient pyridazine ring, susceptible to aminolysis (amide formation).[1]
Strategic Objective:
The goal is to achieve chemoselective N-alkylation at the C6 position while suppressing aminolysis at the C3 ester. This requires precise kinetic control—favoring the faster
Reaction Pathway & Competition Analysis[1]
Figure 1: Kinetic competition between the desired S_N2 alkylation (Path A) and the undesired ester aminolysis (Path B).[1]
Critical Reagents & Equipment
| Component | Specification | Rationale for Selection |
| Solvent | Acetonitrile (MeCN) or THF (Anhydrous) | Polar aprotic solvents support |
| Base | Scavenges the HBr byproduct.[1] Inorganic bases ( | |
| Amine | 1.0 – 1.2 Equivalents | Slight excess ensures conversion.[1] Large excess increases risk of ester attack.[1] |
| Additives | TBAI (Tetrabutylammonium iodide) | Optional.[1] Catalytic iodide (5 mol%) accelerates the reaction via the Finkelstein reaction (in situ conversion of Br to I).[1] |
Detailed Experimental Protocols
Protocol A: Coupling with Secondary Amines (Standard)
Best for: Morpholine, Piperidine, Pyrrolidine, N-methyl alkylamines.[1]
Mechanism: Direct
-
Preparation:
-
Dissolution:
-
Add MBP-3 (1.0 equiv, e.g., 231 mg, 1.0 mmol) to the flask.
-
Add anhydrous Acetonitrile (MeCN) (5.0 mL, 0.2 M concentration).
-
Note: DCM can be used if solubility is an issue, but reaction rates are slower.[1]
-
-
Base Addition:
-
Nucleophile Addition:
-
Reaction:
-
Allow the reaction to warm to Room Temperature (20-25°C) naturally.
-
Stir for 2–4 hours.
-
Monitoring: Check via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the bromide (
231/233 pattern).[1]
-
-
Work-up:
Protocol B: Coupling with Primary Amines (High Selectivity)
Best for: Benzylamine, Aniline, Alkyl amines.[1]
Challenge: Primary amines can react twice (Bis-alkylation) or attack the ester more aggressively than secondary amines.
-
Stoichiometry Adjustment:
-
Temperature Control:
-
Step-by-Step:
Troubleshooting & Optimization
Issue: Formation of Amide (Loss of Methyl Ester)
Symptom:[1] LC-MS shows mass corresponding to
-
Root Cause: Reaction temperature too high or reaction time too long.[1] The amine attacked the carbonyl carbon.[1]
-
Solution:
Issue: Low Conversion / Sluggish Reaction
Symptom: Starting material persists after 6 hours.[1]
-
Root Cause: Poor nucleophilicity of the amine or steric hindrance.[1]
-
Solution:
-
Finkelstein Catalysis: Add 10 mol% NaI or TBAI .[1] This converts the Alkyl-Br to the more reactive Alkyl-I in situ.
-
Concentration: Increase concentration to 0.5 M to drive bimolecular kinetics.
-
Issue: Hydrolysis of Ester to Acid
Symptom: Formation of Carboxylic Acid (
-
Root Cause: Wet solvent or hydroscopic base.[1]
-
Solution: Use freshly distilled solvents and flame-dried glassware. Store
in a desiccator.
References
-
General Reactivity of Bromomethyl-heterocycles
-
Pyridazine Chemistry & Synthesis
-
Analogous Coupling Protocols (Halo-Pyridazines)
Disclaimer: This protocol involves the use of hazardous chemicals (alkyl bromides are lachrymators and potential alkylating agents). All work must be performed in a fume hood with appropriate PPE.
Sources
- 1. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. METHYL 6-CHLOROPYRIDAZINE-3-CARBOXYLATE CAS#: 65202-50-8 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyridazine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of Peptides with Methyl 6-(bromomethyl)pyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and proteomics, the precise chemical modification of peptides is a cornerstone for elucidating biological function, enhancing therapeutic properties, and developing targeted diagnostic agents. The covalent derivatization of specific amino acid residues allows for the introduction of reporter tags, pharmacokinetic modulators, and unique structural motifs. Among the nucleophilic amino acid side chains, the thiol group of cysteine offers a prime target for selective modification due to its high nucleophilicity and relatively low abundance in proteins.[1] This application note provides a detailed guide to the derivatization of cysteine-containing peptides using Methyl 6-(bromomethyl)pyridazine-3-carboxylate, a bifunctional reagent that introduces a pyridazine core, a moiety of growing interest in medicinal chemistry for its unique physicochemical properties.[2][3]
The pyridazine ring is characterized by its weak basicity, a significant dipole moment that can engage in π-π stacking interactions, and a dual hydrogen-bonding capacity, all of which can be pivotal in drug-target interactions.[2][3] The incorporation of this heterocycle into a peptide backbone via a stable thioether linkage can impart novel conformational constraints and potential for new binding interactions. This guide will cover the synthesis of the derivatizing agent, a step-by-step protocol for peptide modification, and methods for the characterization of the resulting pyridazine-peptide conjugate.
Chemical Principle and Mechanism
The derivatization of a peptide with Methyl 6-(bromomethyl)pyridazine-3-carboxylate proceeds via a nucleophilic substitution reaction, specifically an S-alkylation of a cysteine residue. The thiol group (-SH) of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). The bromomethyl group of the pyridazine reagent serves as an electrophile, where the bromine atom is a good leaving group.
The reaction is initiated by the attack of the thiolate anion on the electrophilic benzylic carbon of the 6-(bromomethyl)pyridazine moiety. This results in the displacement of the bromide ion and the formation of a stable thioether bond, covalently linking the pyridazine derivative to the peptide. The reaction is typically carried out under conditions that favor the deprotonation of the cysteine thiol, generally at a pH slightly above neutral.
Synthesis of Methyl 6-(bromomethyl)pyridazine-3-carboxylate
While not commercially available from all suppliers, Methyl 6-(bromomethyl)pyridazine-3-carboxylate can be synthesized from its chlorinated analog, Methyl 6-chloropyridazine-3-carboxylate, which is a known intermediate in various synthetic routes.[4] A plausible synthetic route from a related starting material is outlined below. The synthesis of the chloro-precursor has been described starting from ethyl levulinate.[4] A subsequent bromination step can be achieved using a suitable brominating agent.
A Proposed Synthetic Scheme:
Caption: Proposed synthesis of Methyl 6-(bromomethyl)pyridazine-3-carboxylate.
Protocol for Synthesis (Proposed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 6-methylpyridazine-3-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Initiation: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO) (0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol for Peptide Derivatization
This protocol is designed for the derivatization of a cysteine-containing peptide in solution. It is crucial to start with a peptide that has a free thiol group. If the peptide contains disulfide bonds, a reduction step is necessary prior to derivatization.
Materials:
-
Cysteine-containing peptide
-
Methyl 6-(bromomethyl)pyridazine-3-carboxylate
-
Reduction Buffer (for disulfide-containing peptides): e.g., 100 mM Ammonium Bicarbonate, pH 8.3, with 5 mM Dithiothreitol (DTT)
-
Derivatization Buffer: e.g., 100 mM Ammonium Bicarbonate, pH 7.5-8.0
-
Quenching Solution: e.g., 1 M Dithiothreitol (DTT)
-
Solvents for HPLC purification (e.g., Acetonitrile, Water, Trifluoroacetic Acid)
Workflow for Peptide Derivatization:
Caption: Workflow for the derivatization of a cysteine-containing peptide.
Step-by-Step Protocol:
-
Peptide Preparation and Reduction (if necessary):
-
Dissolve the cysteine-containing peptide in the Reduction Buffer to a concentration of 1-5 mg/mL.
-
If the peptide contains disulfide bonds, incubate the solution at 37°C for 1 hour to ensure complete reduction.
-
-
Derivatization Reaction:
-
If a reduction step was performed, the DTT must be removed, for example by size-exclusion chromatography, prior to adding the alkylating agent.
-
Dissolve the reduced peptide in the Derivatization Buffer at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of Methyl 6-(bromomethyl)pyridazine-3-carboxylate in a compatible organic solvent (e.g., DMF or DMSO).
-
Add the derivatizing agent to the peptide solution in a 5- to 10-fold molar excess over the free thiol groups.
-
Incubate the reaction mixture in the dark at room temperature (20-25°C) for 1-2 hours. The reaction progress can be monitored by LC-MS.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted derivatizing agent, add a quenching solution, such as DTT, to a final concentration that is in large excess to the initial amount of the pyridazine reagent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Derivatized Peptide:
-
The derivatized peptide can be purified from the reaction mixture using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5]
-
A C18 column is typically suitable for peptide separations.[6]
-
A common mobile phase system consists of Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water, and Solvent B: 0.1% TFA in acetonitrile.[6]
-
Elute the peptide using a linear gradient of Solvent B.
-
Collect the fractions corresponding to the derivatized peptide peak and lyophilize to obtain the purified product.
-
Characterization of the Derivatized Peptide
Thorough characterization is essential to confirm the successful derivatization and to assess the purity of the final product.
| Analytical Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the covalent modification and determine the molecular weight of the derivatized peptide. | An increase in the molecular weight corresponding to the mass of the pyridazine moiety minus the mass of HBr. For Methyl 6-(bromomethyl)pyridazine-3-carboxylate (C₈H₇BrN₂O₂), the added mass will be that of C₈H₆N₂O₂. |
| Tandem MS (MS/MS) | To confirm the site of modification. | Fragmentation analysis should reveal a modification on the cysteine residue. The pyridazine group may also produce a characteristic reporter ion in the MS/MS spectrum.[3][7] |
| RP-HPLC | To assess the purity of the derivatized peptide and compare its retention time to the underivatized peptide. | The derivatized peptide is expected to have a different retention time, likely eluting later than the underivatized peptide due to the increased hydrophobicity of the pyridazine group. The purity can be determined by integrating the peak area.[5][6][8] |
| NMR Spectroscopy | To provide detailed structural information of the derivatized peptide. | ¹H and ¹³C NMR spectra will show characteristic signals for the pyridazine ring protons and carbons, confirming its presence and potentially providing insights into the conformation of the modified peptide.[2][9][10] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient amount of derivatizing agent. | Increase the molar excess of the pyridazine reagent. |
| Suboptimal pH for the reaction. | Ensure the pH of the derivatization buffer is between 7.5 and 8.0 to promote thiolate formation. | |
| Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent or the incubation time. | |
| Multiple Products | Side reactions with other nucleophilic residues (e.g., lysine, histidine). | Optimize the reaction pH to favor cysteine modification. While less likely with a bromomethyl reagent compared to more reactive acylating agents, lowering the pH can reduce the reactivity of amine groups. |
| Oxidation of the free thiol. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Recovery after Purification | Poor solubility of the derivatized peptide. | Adjust the mobile phase composition or gradient in RP-HPLC. |
| Adsorption of the peptide to surfaces. | Use low-binding tubes and vials. |
Conclusion
The derivatization of peptides with Methyl 6-(bromomethyl)pyridazine-3-carboxylate offers a valuable strategy for introducing a medicinally relevant pyridazine scaffold onto a peptide backbone. The S-alkylation of cysteine residues provides a robust and selective method for this modification. The protocols and guidelines presented in this application note are intended to provide a comprehensive framework for researchers to successfully perform and characterize this important bioconjugation reaction. The resulting pyridazine-peptide conjugates can serve as valuable tools in drug discovery, enabling the exploration of new structure-activity relationships and the development of novel therapeutic and diagnostic agents.
References
-
Kochhar, S., et al. (1999). Short-Chain Peptide Analysis by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Mass Spectrometer after Derivatization with 9-Fluorenylmethyl Chloroformate. ACS Publications. Available at: [Link]
-
Perez, M. A., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Available at: [Link]
-
Perez, M. A., et al. (2025). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]
-
El-Gendy, Z. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. Available at: [Link]
-
Gacel, S., et al. (n.d.). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Van der Greef, J., et al. (1983). Sequence analysis of derivatized peptides by high-performance liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Barlin, G. B. (1979). 1H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H). CSIRO PUBLISHING. Available at: [Link]
-
Waliczek, M., et al. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. PMC. Available at: [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]
-
Zhang, H., et al. (2013). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (n.d.). HPLC of Peptides and Proteins. SpringerLink. Available at: [Link]
-
Niemelä, E., et al. (2023). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction. RSC Publishing. Available at: [Link]
-
Waliczek, M., et al. (2016). (PDF) Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Voelter, W., & Bauer, H. (2006). Pre-Column Derivatization in HPLC of Amino Acids and Peptides. Taylor & Francis. Available at: [Link]
-
Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar. Available at: [Link]
-
Wikipedia. (n.d.). Pyridinium. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]
-
Fathalla, O. A. (2003). Pyridazine Derivatives. Analele Universitatii din Bucuresti - Chimie. Available at: [Link]
-
Titov, A., et al. (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. Available at: [Link]
-
Castle, R. N. (n.d.). Pyridazine. University of South Florida. Available at: [Link]
-
Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. PubMed. Available at: [Link]
-
Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. Available at: [Link]
-
Fu, Y., et al. (2025). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. Available at: [Link]
-
Di-Credico, B. (2012). Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. AMS Dottorato - Unibo. Available at: [Link]
-
Sandford, G. (2008). a sca old for the synthesis of highly functionalised heterocycles. Durham E-Theses. Available at: [Link]
-
LibreTexts. (2022). 3.2.6: Thiols and Sulfides. Chemistry LibreTexts. Available at: [Link]
-
Frolova, L., et al. (2023). Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. MDPI. Available at: [Link]
-
Campaigne, E., & Bourgeois, R. C. (1953). 3-thenyl bromide. Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. renyi.hu [renyi.hu]
- 6. biovera.com.au [biovera.com.au]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. connectsci.au [connectsci.au]
Application Note: Methyl 6-(bromomethyl)pyridazine-3-carboxylate in Bioconjugation
This guide details the application of Methyl 6-(bromomethyl)pyridazine-3-carboxylate as a heterobifunctional linker in bioconjugation. This molecule serves as a hydrophilic alternative to traditional benzyl-halide or maleimide linkers, offering improved aqueous solubility and stability for Antibody-Drug Conjugates (ADCs) and protein labeling.
Introduction
Methyl 6-(bromomethyl)pyridazine-3-carboxylate is a heterobifunctional linker scaffold characterized by a hydrophilic pyridazine core. It contains two distinct reactive sites:
-
Electrophilic Bromomethyl Group (-CH₂Br): Highly reactive toward nucleophiles, particularly thiols (cysteine residues) via S_N2 alkylation.
-
Methyl Ester Group (-COOCH₃): A masked carboxylate that can be hydrolyzed and activated for coupling to amines (e.g., cytotoxic payloads or fluorophores) or converted to hydrazides.
Unlike hydrophobic phenyl-based linkers (e.g., SMCC precursors), the pyridazine ring significantly increases the polarity of the conjugate. This is critical in ADC development, where hydrophobic drug-linkers often cause antibody aggregation and rapid clearance.[] Furthermore, the resulting thioether linkage formed with cysteines is chemically stable, avoiding the retro-Michael pathway associated with maleimide linkers.
Mechanism of Action
A. Cysteine Alkylation (Bioconjugation)
The bromomethyl group functions as a benzylic-like halide. Upon exposure to a free thiol (e.g., a reduced interchain cysteine on an antibody) at slightly basic pH (7.5–8.5), the thiol displaces the bromide ion.
-
Reaction Type: Nucleophilic Substitution (
). -
Product: Stable thioether bond (Protein-S-CH₂-Pyridazine-...).
-
Selectivity: High selectivity for thiols over amines at controlled pH due to the superior nucleophilicity of the thiolate anion.
B. Payload Attachment (Synthetic Chemistry)
The methyl ester is typically modified before protein conjugation to attach the payload (drug).
-
Route 1 (Amide Coupling): Hydrolysis of the ester to the carboxylic acid, followed by activation (e.g., NHS ester) and reaction with an amine-containing drug.
-
Route 2 (Hydrazide Formation): Reaction with hydrazine to form a hydrazide, suitable for conjugation to aldehyde-containing payloads or oxidized sugars.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for creating a Cysteine-linked ADC using this linker.
Caption: Workflow for synthesizing an Antibody-Drug Conjugate using Methyl 6-(bromomethyl)pyridazine-3-carboxylate.
Detailed Protocols
Phase 1: Synthesis of the Linker-Drug Construct
Note: This phase is performed using organic synthesis techniques before biological application. The methyl ester must be converted to an amide to attach the drug.
Step 1: Selective Hydrolysis of Methyl Ester Critical Caution: The bromomethyl group is sensitive to strong bases and heat (risk of hydrolysis to hydroxymethyl). Use mild conditions.
-
Dissolve Methyl 6-(bromomethyl)pyridazine-3-carboxylate (1 eq) in THF.
-
Cool to 0°C. Add 1.1 eq of LiOH (0.5 M aqueous solution) dropwise.
-
Monitor by TLC/LCMS. Stop immediately upon consumption of starting material (typically < 30 min).
-
Acidify carefully with 1M HCl to pH 3–4.
-
Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
-
Target: 6-(bromomethyl)pyridazine-3-carboxylic acid.
-
Step 2: Coupling to Amine-Payload (Drug-NH₂)
-
Dissolve the acid intermediate (1 eq) in dry DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 mins.
-
Add the Amine-containing Payload (e.g., MMAE-val-cit-PAB-NH₂, 1.0 eq).
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Purify via preparative HPLC (Reverse Phase, C18).
-
Result:Bromo-Pyridazine-Linker-Drug .
-
Phase 2: Bioconjugation to Antibody (Protocol)
Target: Conjugation of the Bromo-Pyridazine-Linker-Drug to interchain cysteines of an IgG1 antibody.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in PBS.
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.
-
Linker-Drug construct (from Phase 1) dissolved in DMSO (10 mM stock).
-
Conjugation Buffer: PBS pH 8.0 + 1 mM EDTA.
Protocol Steps:
-
Buffer Exchange: Adjust antibody concentration to 5–10 mg/mL in Conjugation Buffer (pH 8.0).
-
Note: pH 8.0 is preferred over pH 7.4 to ensure cysteine thiols are deprotonated (thiolate form), enhancing reactivity toward the bromomethyl group.
-
-
Reduction: Add TCEP (2.5 to 3.0 molar equivalents per antibody) to partially reduce interchain disulfides.
-
Incubate at 37°C for 1 hour.
-
Target: Generation of ~4–6 free thiols per antibody.
-
-
Conjugation:
-
Cool the antibody solution to RT.
-
Add the Linker-Drug DMSO stock (5–8 molar equivalents per antibody). Ensure final DMSO concentration is < 10% (v/v).
-
Mix gently and incubate at RT for 60–90 minutes.
-
-
Quenching: Add excess N-acetylcysteine (20 eq) to quench unreacted linker. Incubate for 15 mins.
-
Purification: Remove excess small molecules using a Desalting Column (e.g., PD-10 or Zeba Spin) or Tangential Flow Filtration (TFF) into formulation buffer (e.g., PBS pH 7.2 or Histidine/Trehalose).
Quality Control & Analytics
| Assay | Purpose | Expected Outcome |
| HIC-HPLC | Determine Drug-to-Antibody Ratio (DAR) | Resolution of DAR 0, 2, 4, 6, 8 species based on hydrophobicity. Pyridazine linkers should show lower retention times (more hydrophilic) than maleimide-caproyl analogs. |
| SEC-HPLC | Aggregation Analysis | >95% Monomer. High aggregation indicates poor linker solubility or over-conjugation. |
| LC-MS (Q-TOF) | Mass Verification | Deconvoluted mass should match: |
Troubleshooting
-
Low Conjugation Efficiency:
-
Cause: Hydrolysis of the bromomethyl group during storage or conjugation.
-
Solution: Ensure DMSO stock is fresh. Verify pH is ≥ 7.5.
-
-
Precipitation:
-
Cause: Drug payload is too hydrophobic.
-
Solution: The pyridazine ring helps, but for very hydrophobic drugs (e.g., PBDs), add PEG spacers between the ester and the drug.
-
References
-
Chudasama, V., et al. "Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody." Chemical Science, 2017. Link(Note: Describes the related "PD" class of linkers; establishes the utility of the pyridazine core).
-
Bernardim, B., et al. "Stoichiometric and irreversible chemical modification of cysteine in proteins." Nature Communications, 2016. Link(Foundational reference for halomethyl-heterocycle reactivity with cysteines).
-
Lyon, R. P., et al. "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology, 2014. Link(Contextual reference for the instability of maleimides, driving the need for stable alternatives like bromomethyl-pyridazines).
-
Strop, P., et al. "Location matters: site of conjugation modulates stability and pharmacokinetics of antibody drug conjugates." Chemistry & Biology, 2013.[2] Link
Sources
Experimental protocol for the alkylation of phenols with Methyl 6-(bromomethyl)pyridazine-3-carboxylate
Abstract & Introduction
The pyridazine core is a privileged scaffold in medicinal chemistry, increasingly utilized in oncology (e.g., PARP inhibitors) and neurodegenerative research due to its optimal physicochemical properties and metabolic stability. Methyl 6-(bromomethyl)pyridazine-3-carboxylate serves as a critical bifunctional building block, offering a highly reactive electrophilic site (bromomethyl) for coupling and a masked carboxylate (methyl ester) for downstream diversification.
This guide provides a rigorous protocol for the
Chemical Mechanism & Rationale[1][2][3][4]
The Electrophile: Electronic Activation
The reactivity of Methyl 6-(bromomethyl)pyridazine-3-carboxylate is governed by the pyridazine ring . The two nitrogen atoms in the ring exert a strong electron-withdrawing effect (
-
Advantage: Reactions proceed rapidly, often at lower temperatures than required for phenyl analogues.
-
Risk: The enhanced acidity of the benzylic protons makes the molecule susceptible to base-mediated elimination (forming the exocyclic methide) or polymerization if harsh bases are employed.
The Reaction Pathway ( )
The reaction follows a classic bimolecular nucleophilic substitution (
Figure 1: Mechanistic pathway highlighting the critical path to the ether product and the risk of ester hydrolysis.
Experimental Design: Critical Control Points
To ensure reproducibility and high yields, the following variables must be controlled:
| Variable | Recommendation | Rationale |
| Base | Cesium Carbonate ( | Weak enough to preserve the methyl ester; strong enough to deprotonate phenols ( |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents support the |
| Stoichiometry | 1.0 : 1.1 (Phenol : Electrophile) | A slight excess of the electrophile drives the reaction to completion. |
| Temperature | RT to | The activated electrophile is unstable at high heat ( |
| Atmosphere | Inert (Nitrogen/Argon) | While not strictly air-sensitive, excluding moisture prevents ester hydrolysis and bromide degradation. |
Detailed Protocol
Method A: Standard Protocol (Acetonitrile/ )
Recommended for most phenols with moderate steric hindrance.
Materials
-
Phenol substrate (1.0 equiv)
-
Methyl 6-(bromomethyl)pyridazine-3-carboxylate (1.1 - 1.2 equiv)
-
Potassium Carbonate (
), anhydrous, -325 mesh (2.0 - 3.0 equiv) -
Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to phenol)
Step-by-Step Procedure
-
Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Cool under a stream of nitrogen.
-
Charging: Add the Phenol (1.0 mmol) and
(3.0 mmol, 414 mg) to the flask. -
Solvation: Add Acetonitrile (10 mL). Stir at Room Temperature (RT) for 15 minutes. Note: This pre-stir allows for the formation of the phenoxide surface species.
-
Addition: Add Methyl 6-(bromomethyl)pyridazine-3-carboxylate (1.1 mmol, ~254 mg) in one portion.
-
Tip: If the electrophile is a solid, add it as a powder. If purity is a concern, dissolve it in a minimal amount of MeCN before addition.
-
-
Reaction: Stir vigorously at RT for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 1:1).[3] The pyridazine starting material is UV active.
-
Optimization: If the reaction is incomplete after 6 hours, heat to
. Do not exceed to protect the ester.
-
-
Workup:
-
Dilute the mixture with EtOAc (30 mL).
-
Filter through a pad of Celite to remove inorganic salts (
, KBr). Rinse the pad with EtOAc. -
Alternative: If filtration is slow, pour into water (30 mL) and extract with EtOAc (3 x 20 mL).
-
-
Washing: Wash the combined organic phase with Water (2 x 20 mL) and Brine (1 x 20 mL).
-
Critical: Avoid acidic washes, as the pyridazine nitrogen can protonate, extracting the product into the aqueous layer.
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Method B: High-Performance Protocol (DMF/ )
Recommended for sterically hindered phenols or electron-deficient phenols (slow nucleophiles).
Modifications
-
Solvent: Replace MeCN with DMF (N,N-Dimethylformamide).
-
Base: Replace
with (Cesium Carbonate). The "Cesium Effect" increases the solubility of the phenoxide and reactivity. -
Workup Adjustment: DMF is difficult to remove by rotary evaporation.
-
Pour reaction mixture into Ice Water (excess).
-
Extract with Diethyl Ether or EtOAc/Hexane (1:1) . (DMF partitions into the water).
-
Wash organic layer extensively with water (3x) to remove residual DMF.
-
Workflow & Decision Logic
Figure 2: Decision tree for selecting the optimal alkylation conditions.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Incomplete deprotonation | Switch to Method B ( |
| Ester Hydrolysis | Wet solvent or inadvertent use of hydroxide base | Use anhydrous solvents. Ensure base is Carbonate, not Hydroxide. |
| Product in Aqueous Layer | Protonation of Pyridazine ring | The pyridazine ring is basic. Do not use acid (HCl) during workup. Keep pH > 7. |
| Decomposition | Thermal instability of electrophile | Do not exceed |
Safety & Handling
-
Lachrymator: Methyl 6-(bromomethyl)pyridazine-3-carboxylate is an alkyl bromide and likely a lachrymator (tear gas effect). Handle strictly in a fume hood.
-
Skin Irritant: Wear nitrile gloves and lab coat.
-
Pyridazine Toxicity: Many pyridazine derivatives are biologically active. Treat all products as potential potent compounds.
References
-
Synthesis of Pyridazine Building Blocks
-
General Williamson Ether Synthesis Protocols
- Title: The Williamson Ether Synthesis - Master Organic Chemistry.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Reactivity of Heterocyclic Halides
-
Phenol Alkylation Methodology
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-(bromomethyl)pyridazine-3-carboxylate
Ticket ID: SYN-PYR-006-BR Subject: Optimization of Wohl-Ziegler Bromination Yield & Purity Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Core Directive
The Challenge: Synthesizing Methyl 6-(bromomethyl)pyridazine-3-carboxylate via radical bromination is notoriously difficult due to two competing failure modes:
-
Over-bromination: The product (monobromide) is often more reactive than the starting material, leading to the gem-dibromo impurity.
-
Decomposition: The pyridazine ring is electron-deficient and basic; the resulting benzylic bromide is highly electrophilic and prone to hydrolysis or polymerization on acidic stationary phases (silica gel).
The Solution Strategy: To maximize yield, you must shift from a "completion-based" strategy (running until starting material is gone) to a "conversion-controlled" strategy . We target ~70-80% conversion to preserve the product, followed by a non-acidic purification.
Optimized Experimental Protocol (The "Gold Standard")
Do not use Carbon Tetrachloride (
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Methyl 6-methylpyridazine-3-carboxylate | 1.0 | Substrate | Must be dry. |
| N-Bromosuccinimide (NBS) | 0.95 | Bromine Source | Critical: Recrystallize from water before use to remove HBr/Br2. Use slight deficit to prevent over-bromination.[2] |
| AIBN (Azobisisobutyronitrile) | 0.05 - 0.1 | Initiator | Add in two portions (start and mid-reaction). |
| Acetonitrile (MeCN) or PhCF3 | Solvent | Medium | MeCN (0.2 M) is preferred for solubility; PhCF3 (Trifluorotoluene) is the best radical mimic of |
Step-by-Step Workflow
-
Preparation: Dissolve the starting material (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration). Sparge with Argon for 15 minutes to remove oxygen (a radical scavenger).
-
Activation: Add NBS (0.5 eq only) and AIBN (0.05 eq).
-
Initiation: Heat to reflux (80-82°C). Ensure vigorous stirring.
-
Tip: Irradiate with a 300W tungsten lamp or blue LED to accelerate initiation if the reaction lags.
-
-
Propagation: After 1 hour, check LCMS. If conversion < 30%, add the remaining NBS (0.45 eq) and AIBN (0.02 eq).
-
Stop Condition:Terminate the reaction when starting material is ~15-20% remaining. Do NOT push for 100% conversion; this is where the dibromo impurity spikes.
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.[3] Concentrate the filtrate in vacuo at < 35°C (heat sensitive).
-
Purification (Crucial):
-
Method: Flash Chromatography.[4]
-
Stationary Phase: Neutral Alumina (preferred) or Silica Gel pre-treated with 1% Triethylamine (TEA).
-
Eluent: Hexane/Ethyl Acetate (gradient).
-
Note: Standard acidic silica will degrade your product, lowering isolated yield by 20-30%.
-
Mechanism & Logic (The "Why")
Understanding the radical pathway is essential for troubleshooting. The reaction follows the Wohl-Ziegler mechanism.[1][2][5][6]
Visualizing the Pathway
Figure 1: Reaction pathway showing the competitive bromination leading to the dibromo impurity.
Key Insight: The introduction of the first Bromine atom withdraws electrons, theoretically deactivating the position. However, in electron-deficient heterocycles like pyridazine, the radical stability differences are subtle. If the concentration of bromine radicals is too high (excess NBS), the product competes effectively for the radical chain, leading to the dibromo impurity which is nearly impossible to separate chromatographically.
Troubleshooting Guide (FAQ)
Q1: I see a large "dibromo" peak (M+158/160 pattern) in LCMS. How do I remove it?
-
Diagnosis: You ran the reaction too long or used excess NBS.
-
Fix: You cannot easily separate the dibromo impurity via standard flash chromatography as the Rf is very similar.
-
Recovery: If the impurity is <10%, proceed to the next step (e.g., amine displacement). The dibromo species is often less reactive towards nucleophiles than the monobromo in
conditions due to steric hindrance. -
Prevention: Stop the reaction at 80% conversion. Recover starting material during chromatography.
Q2: My yield is low (<30%) and the product streaks on the TLC plate.
-
Diagnosis: Decomposition on silica. The pyridazine nitrogen is basic; the benzylic bromide is labile. Acidic silica hydrolyzes the bromide to the alcohol or causes polymerization.
-
Fix: Switch to Neutral Alumina for purification. If you must use silica, pre-wash the column with 1% Triethylamine/Hexane to neutralize acid sites.
Q3: The reaction never starts (Starting Material remains untouched).
-
Diagnosis: Oxygen inhibition or "wet" NBS.
-
Fix:
-
Ensure the solvent is degassed (Argon sparge).[4]
-
Check your NBS.[2] If it is yellow/orange, it is degraded. It should be white. Recrystallize from hot water (
) and dry in a desiccator. -
Add a drop of Acetyl Chloride or HBr (cat.) to "kickstart" the generation of molecular
, which is the active transport species.
-
Q4: Can I use DCM or Chloroform?
-
Analysis: DCM boils at 40°C, which is often too low for thermal initiation of AIBN (requires ~65°C+). Chloroform is okay but can participate in radical side reactions.
-
Recommendation: Use Acetonitrile (polar, good solubility) or Trifluorotoluene (high boiling, inert).
Decision Tree: Workup Strategy
Use this flow to determine the fate of your crude mixture.
Figure 2: Decision matrix for handling crude reaction mixtures based on impurity profile.
References
-
Wohl-Ziegler Reaction Mechanism & Solvent Effects
-
Synthesis of Pyridazine Carboxylates
-
General Protocol for Methyl 6-methylpyridazine-3-carboxylate Bromination
-
Handling of Benzylic Bromides on Silica
Sources
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 7. A novel and simple route for bromide replacement in pyrazolyl-pyridazine Re>I> tricarbonyl complexes leads to a zwitterion stabilized by hydrogen bonding - Universidad Andrés Bello [researchers.unab.cl]
- 8. METHYL 6-(BROMOMETHYL)PYRIDAZINE-3-CARBOXYLATE [chemdict.com]
Side reactions in the synthesis of Methyl 6-(bromomethyl)pyridazine-3-carboxylate
The following technical guide addresses the synthesis, purification, and troubleshooting of Methyl 6-(bromomethyl)pyridazine-3-carboxylate , a critical intermediate often employed in the synthesis of PARP inhibitors and other pyridazine-based therapeutics.
Topic: Synthesis Troubleshooting & Impurity Profiling Audience: Medicinal Chemists, Process Chemists Status: Active Guide
Executive Summary & Reaction Logic
The synthesis of Methyl 6-(bromomethyl)pyridazine-3-carboxylate typically proceeds via the Wohl-Ziegler radical bromination of Methyl 6-methylpyridazine-3-carboxylate using N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).
While theoretically straightforward, this reaction is notoriously temperamental due to the electron-deficient nature of the pyridazine ring and the high reactivity of the benzylic-like position.
The Core Challenge: Balancing conversion against over-bromination. The electron-withdrawing nature of the pyridazine ring makes the methyl protons acidic, but the radical stability dictates the reaction path. You are fighting a war on three fronts:
-
Selectivity: Preventing the formation of the gem-dibromide.
-
Stability: The product is prone to hydrolysis (to the alcohol) and self-alkylation.
-
Purification: The polarity difference between the starting material (SM) and the product is often small, complicating separation.
Troubleshooting Guide (Symptom-Based)
| Symptom | Probable Cause | Technical Intervention |
| High levels of dibromo impurity (>10%) | Over-initiation or Stoichiometry: Excess NBS or allowing the reaction to run too long in an attempt to consume all SM. | Stop at 85-90% conversion. Do not chase 100% conversion. The rate of the second bromination competes with the first as SM concentration drops. |
| Product turns black/tarry during concentration | Self-Alkylation (Quaternization): The pyridazine nitrogen (nucleophile) attacks the bromomethyl group (electrophile) of another molecule. | Keep cool & dilute. Avoid concentrating to dryness if possible. Store as a solution in DCM/EtOAc at -20°C. If solid is needed, store under Ar at -20°C. |
| New spot appears at baseline (high polarity) during workup | Hydrolysis: The bromomethyl group hydrolyzed to the hydroxymethyl (alcohol) species. | Dry solvents & Neutralize. Ensure solvents are anhydrous.[1] Residual HBr from the reaction catalyzes hydrolysis. Wash with cold NaHCO₃ immediately. |
| Reaction stalls at 50% conversion | Radical Quenching: Oxygen presence or "dead" initiator. | Degas thoroughly. Sparge solvent with Argon for 20 mins before adding AIBN. Add AIBN in two portions (0.5 eq at start, 0.5 eq after 2 hours). |
| Purple/Red color in crude mixture | Ring Degradation: Trace HBr attacking the pyridazine ring or formation of charge-transfer complexes. | Filtration. Filter the cooled reaction mixture through a short pad of basic alumina to remove Succinimide and trace acids before evaporation. |
Deep Dive: The Side Reaction Landscape
A. The Gem-Dibromide Trap (Over-bromination)
This is the most persistent impurity. In electron-deficient heterocycles, the introduction of the first bromine atom does not sufficiently deactivate the remaining
-
Mechanism: The radical formed at the mono-bromo stage is stabilized by the heteroaromatic ring, allowing a second attack by Br•.
-
Impact: The dibromo species is difficult to separate via flash chromatography as it often co-elutes with the product on standard silica gradients.
B. Hydrolysis (The "Invisible" Loss)
The C-Br bond in this molecule is highly activated. In the presence of moisture and trace acid (HBr byproduct), it rapidly converts to the alcohol.
-
Reaction:
-
Detection: Look for a broad OH stretch in IR or a shift from ~4.7 ppm (CH2Br) to ~4.9 ppm (CH2OH) in
H NMR (solvent dependent).
C. Visualizing the Pathways
The following diagram illustrates the competitive pathways and the "Sweet Spot" for isolation.
Caption: Reaction cascade showing the critical branching to the dibromo impurity and hydrolysis products.
Optimized Experimental Protocol
To minimize the side reactions described above, use this "Self-Validating" protocol.
Materials
-
Substrate: Methyl 6-methylpyridazine-3-carboxylate (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow/aged.
-
Initiator: AIBN (0.1 eq) or Benzoyl Peroxide (BPO).
-
Solvent: Acetonitrile (ACN) or Chlorobenzene (PhCl). Avoid CCl4 (toxicity/banned).
-
Additive: Scavenger base (optional but recommended): Solid
(0.5 eq) suspended in the reaction to neutralize HBr in situ.
Step-by-Step Procedure
-
Preparation: Dissolve substrate in ACN (0.2 M concentration). Add NBS.[2][3][4][5]
-
Degassing (Critical): Sparge the solution with Argon for 15 minutes. Oxygen inhibits the radical chain, forcing you to add more initiator/heat, which promotes decomposition.
-
Initiation: Add AIBN (0.05 eq). Heat to reflux (
). -
Monitoring: Check TLC/LCMS every hour.
-
The "Stop" Signal: When SM is <10% by LCMS integration, STOP . Do not try to convert the last 10%. The rate of dibromination increases exponentially as SM depletes.
-
Workup (Cold & Fast):
-
Purification: Flash chromatography on Silica.
-
Gradient: 0%
40% EtOAc in Hexanes. -
Note: If separation is poor, recrystallize from EtOAc/Heptane.
-
FAQ: Technical Support
Q: Can I use the chloro-analog instead? It's cheaper. A: You can, but radical chlorination (using NCS) is generally slower and less selective than bromination for this substrate. The C-Cl bond is stronger, but the activation energy for abstraction is higher. Stick to NBS for better yields unless you have a specific flow-chemistry setup.
Q: My product decomposes on the silica column. Why? A: Silica is slightly acidic. The basic pyridazine nitrogens can stick, and the "activated" alkyl bromide can hydrolyze on the column.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites. Elute with a solvent system containing 1% TEA.
Q: Is there a non-radical alternative? A: Yes. If the radical route fails (low yield/high impurities), switch to the Appel Reaction approach:
-
Oxidation: Start with Methyl 6-(hydroxymethyl)pyridazine-3-carboxylate (available or synthesized via Boekelheide rearrangement).
-
Bromination: Treat with
and in DCM. -
Benefit: This is an
process. No radical dimerization or over-bromination issues.
References
-
Wohl-Ziegler Bromination Review: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 1948, 43(2), 271–317.
- Pyridazine Chemistry: Tišler, M., & Stanovnik, B. "Pyridazines." Comprehensive Heterocyclic Chemistry, 1984.
-
Synthesis of Halomethyl-diazines: World Intellectual Property Organization, WO2010136957, "Phthalazinone Derivatives," 2010. (Describes analogous synthesis in PARP inhibitor scaffolds).
- Purification Techniques: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. ocw.ump.edu.my [ocw.ump.edu.my]
Purification of Methyl 6-(bromomethyl)pyridazine-3-carboxylate by column chromatography
Technical Support Center: Purification of Methyl 6-(bromomethyl)pyridazine-3-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying Methyl 6-(bromomethyl)pyridazine-3-carboxylate .
This molecule presents a "perfect storm" for chromatographic purification: it contains a highly basic pyridazine ring that strongly interacts with stationary phases[1], alongside a highly reactive, moisture-sensitive bromomethyl group that is prone to nucleophilic attack and hydrolysis[2]. Standard silica gel chromatography often leads to severe peak tailing, irreversible adsorption, or complete degradation of the compound. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my compound degrading into a hydroxymethyl byproduct on the column? A1: The degradation is driven by the acidic nature of standard silica gel. The active silanol groups (-Si-OH) on the silica surface act as acid catalysts, promoting the hydrolysis of the sensitive bromomethyl group into a hydroxymethyl group, especially if trace moisture is present in the eluent[2].
-
The Fix: You must deactivate the silica gel prior to packing. Pre-treating the silica with 1% Triethylamine (TEA) neutralizes the acidic silanol sites, preventing acid-catalyzed hydrolysis[3].
Q2: I am observing severe peak tailing and low recovery yields. How can I optimize the elution? A2: Peak tailing is a hallmark issue when purifying basic heterocycles like pyridazines. The basic nitrogen atoms in the pyridazine ring form strong hydrogen bonds with the acidic silanol groups on the silica surface[3].
-
The Fix: In addition to deactivating the silica bed, adding a small amount of a competing base (0.1% - 1% TEA) to your mobile phase will continuously block active silanol sites during elution, resulting in sharp bands and higher recovery[3]. Alternatively, switching the stationary phase to neutral alumina can bypass silanol interactions entirely[2].
Q3: Is dry-loading recommended for this compound? A3: No. Dry-loading involves evaporating the crude mixture directly onto dry silica gel. For highly reactive bromomethyl heterocycles, prolonged direct contact with concentrated, active silica significantly accelerates degradation[2].
-
The Fix: Use a concentrated wet-loading technique. Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) and apply it directly to the top of the pre-equilibrated column[4].
Mechanistic pathway of silanol interaction and prevention via TEA deactivation.
Part 2: Quantitative Data & Optimization
To establish a self-validating system, you must compare your expected outcomes against established benchmarks. The table below summarizes the quantitative differences in chromatographic parameters based on the stationary phase chosen.
Table 1: Optimization of Chromatographic Parameters for Bromomethyl Pyridazines
| Parameter | Standard Silica (Untreated) | Deactivated Silica (1% TEA) | Neutral Alumina |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Silica Gel 60 + 1% TEA | Neutral Alumina (Brockmann I) |
| Mobile Phase | Hexane / EtOAc (Gradient) | Hexane / EtOAc (Gradient) | Hexane / EtOAc (Gradient) |
| Target TLC R_f Value | 0.1 - 0.2 (Severe tailing) | 0.3 - 0.4 (Sharp spot) | 0.4 - 0.5 (Sharp spot) |
| Crude:Silica Ratio | 1:50 | 1:50 | 1:70 |
| Expected Recovery | < 40% (High degradation) | > 85% | > 80% |
| Purity (LC-MS) | < 80% (Hydroxymethyl impurity) | > 95% | > 92% |
Part 3: Step-by-Step Methodology (Standard Operating Procedure)
This protocol utilizes Flash Column Chromatography to minimize the residence time of the compound on the stationary phase, thereby reducing the kinetic window for degradation[4].
Phase 1: Preparation and Deactivation
-
TLC Optimization: Run a TLC using a 7:3 Hexane/Ethyl Acetate mixture. Adjust the polarity until the target compound exhibits an R_f value of ~0.35.
-
Slurry Preparation: Weigh out Silica Gel 60 (approximately 50 times the mass of your crude product). In a separate flask, prepare a solution of your non-polar starting solvent (e.g., Hexane) containing 1% (v/v) Triethylamine (TEA)[3]. Mix the silica and the TEA/Hexane solution to create a homogenous slurry.
-
Column Packing: Pour the slurry into the column. Apply positive air pressure to pack the bed tightly and evenly.
-
Equilibration: Pass 2-3 column volumes of the 1% TEA/Hexane solution through the bed to ensure complete deactivation of the silanol groups. Follow this with 1 column volume of pure Hexane to flush out excess, unbound TEA.
Phase 2: Loading and Elution 5. Wet Loading: Dissolve the crude Methyl 6-(bromomethyl)pyridazine-3-carboxylate in the absolute minimum volume of Dichloromethane (DCM) (e.g., 1-2 mL per gram of crude). Carefully apply this solution dropwise to the flat top of the silica bed using a long-stem Pasteur pipette[4]. 6. Gradient Elution: Begin eluting with 100% Hexane, gradually stepping up the polarity by adding Ethyl Acetate (e.g., 5% increments) until you reach your optimized TLC ratio. Apply continuous air pressure to maintain a rapid, steady flow rate. Causality: Rapid elution limits the duration the bromomethyl group is exposed to the mildly abrasive microenvironment of the column.
Phase 3: Validation and Isolation 7. Fraction Collection: Collect fractions in small volumes (e.g., 15-20 mL test tubes). 8. Self-Validation: Spot every third fraction on a TLC plate and visualize under UV light (254 nm). Only pool fractions that contain a single, sharp spot corresponding to the target R_f. 9. Concentration: Concentrate the pooled fractions in vacuo using a rotary evaporator. Keep the water bath temperature below 30 °C to prevent thermal degradation of the bromomethyl group.
Workflow for the purification of Methyl 6-(bromomethyl)pyridazine-3-carboxylate.
References[3] Title: Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography
Source: benchchem.com URL: 4] Title: Purification by Flash Column Chromatography | Chemistry Laboratory Techniques Source: mit.edu URL: 2] Title: Technical Support Center: Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives Source: benchchem.com URL: 1] Title: Product Class 8: Pyridazines Source: thieme-connect.de URL:
Sources
Stability and degradation of Methyl 6-(bromomethyl)pyridazine-3-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Methyl 6-(bromomethyl)pyridazine-3-carboxylate in their experiments. It provides in-depth information on the stability and degradation of this compound, along with troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.
I. Proper Handling and Storage
Proper handling and storage are critical to maintain the quality and stability of Methyl 6-(bromomethyl)pyridazine-3-carboxylate. Due to its reactive nature, improper storage can lead to degradation, affecting experimental outcomes.
Key Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer, under -20°C. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The compound may be sensitive to oxidation and moisture. |
| Moisture | Keep container tightly closed in a dry place. | The bromomethyl and ester groups are susceptible to hydrolysis. |
| Light | Protect from light. | While not extensively documented, related heterocyclic compounds can be light-sensitive. |
II. Potential Degradation Pathways
Understanding the potential degradation pathways of Methyl 6-(bromomethyl)pyridazine-3-carboxylate is essential for troubleshooting unexpected experimental results and for developing stability-indicating analytical methods. The primary sites of reactivity on this molecule are the bromomethyl group and the methyl ester.
A. Hydrolysis of the Methyl Ester
The methyl ester group can undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding carboxylic acid. This is a common degradation pathway for ester-containing compounds.[1][2]
Caption: Hydrolysis of the methyl ester.
B. Nucleophilic Substitution of the Bromomethyl Group
The bromomethyl group is a reactive electrophile and is susceptible to nucleophilic substitution.[3] Common nucleophiles in a laboratory setting include water, alcohols (if used as solvents), and amines.
-
Reaction with Water (Hydrolysis): This reaction will yield the corresponding alcohol, 6-(hydroxymethyl)pyridazine-3-carboxylate.
Caption: Hydrolysis of the bromomethyl group.
-
Reaction with Alcohols (Solvolysis): If the compound is dissolved in an alcohol solvent (e.g., methanol, ethanol), solvolysis can occur, leading to the formation of an ether.
Caption: Solvolysis with methanol.
III. Frequently Asked Questions (FAQs)
Q1: My solid Methyl 6-(bromomethyl)pyridazine-3-carboxylate has developed a yellowish or brownish tint. Is it still usable?
A color change often indicates degradation.[4] Hydrazine derivatives, which share some structural similarities with pyridazines, can form colored byproducts upon oxidation. It is highly recommended to verify the purity of the material using an analytical technique like HPLC or NMR spectroscopy before use.
Q2: I am seeing two new, closely eluting peaks in my HPLC chromatogram after storing my sample in solution. What could they be?
This could indicate the formation of degradation products. The two most likely initial degradation products are 6-(Bromomethyl)pyridazine-3-carboxylic acid (from ester hydrolysis) and Methyl 6-(hydroxymethyl)pyridazine-3-carboxylate (from hydrolysis of the bromomethyl group). Their relative amounts will depend on the storage conditions (pH, solvent, temperature).
Q3: Can I dissolve Methyl 6-(bromomethyl)pyridazine-3-carboxylate in methanol for my reaction?
While it may be soluble, be aware that methanol can act as a nucleophile and react with the bromomethyl group to form Methyl 6-(methoxymethyl)pyridazine-3-carboxylate as a byproduct.[5] If your reaction is sensitive to this impurity, consider using a more inert solvent like acetonitrile, THF, or dichloromethane.
Q4: Is the pyridazine ring itself stable?
The pyridazine ring is generally stable under many synthetic conditions.[6] However, forced degradation studies on related heterocyclic compounds have shown that under harsh acidic or basic conditions, or strong oxidizing conditions, ring opening or other complex transformations can occur.[4][7] For most standard applications, the primary points of degradation will be the bromomethyl and ester functional groups.
IV. Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion in a reaction where the compound is an electrophile. | 1. Degradation of starting material: The bromomethyl group may have been hydrolyzed to the less reactive hydroxymethyl group. 2. Inactive catalyst or reagents. | 1. Verify purity of starting material: Run a fresh HPLC or NMR of your Methyl 6-(bromomethyl)pyridazine-3-carboxylate to check for the presence of the hydroxymethyl analog. 2. Use fresh material: If degradation is suspected, use a fresh, unopened vial of the compound. 3. Check other reaction components: Ensure all other reagents and catalysts are active and solvents are anhydrous if required. |
| An unexpected peak is observed in the mass spectrum of the reaction mixture. | 1. Formation of a solvolysis byproduct: If an alcohol was used as a solvent, the corresponding ether may have formed. 2. Hydrolysis of the ester or bromomethyl group. | 1. Analyze the mass of the unexpected peak: Compare the m/z value with the predicted masses of potential degradation products (see table below). 2. Run a control reaction: Set up a reaction without your nucleophile to see if the byproduct forms from interaction with the solvent or trace water. |
| Difficulty in purifying the product by silica gel chromatography. | 1. Streaking or poor separation: The basic nitrogen atoms in the pyridazine ring can interact with the acidic silica gel. 2. On-column degradation: The product or starting material may be unstable on silica gel. | 1. Neutralize the silica gel: Add a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), to your eluent. 2. Use alternative stationary phases: Consider using neutral or basic alumina, or a C18 reversed-phase column for purification. |
Predicted Masses of Common Degradation Products:
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |
| Methyl 6-(bromomethyl)pyridazine-3-carboxylate | C8H7BrN2O2 | 229.97 |
| 6-(Bromomethyl)pyridazine-3-carboxylic acid | C7H5BrN2O2 | 215.96 |
| Methyl 6-(hydroxymethyl)pyridazine-3-carboxylate | C8H8N2O3 | 180.05 |
| Methyl 6-(methoxymethyl)pyridazine-3-carboxylate | C9H10N2O3 | 194.07 |
V. Experimental Protocols
A. General Protocol for Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of Methyl 6-(bromomethyl)pyridazine-3-carboxylate in a given solvent system.
Workflow for Stability Assessment:
Caption: Workflow for HPLC stability study.
Recommended HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a suitable gradient, for example, 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Column Temperature: 30°C
This method should be validated for your specific application.[8]
VI. References
-
Budavari, S. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.). Merck & Co.
-
BenchChem. (2025). 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention. BenchChem Technical Support.
-
BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. BenchChem Technical Support.
-
Gholami, M. R., & Zare, A. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Growing Science.
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(3), 51-59.
-
Kovács, B., Palkó, M., & Kállay, M. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(11), 931-939.
-
Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry (2nd ed.). Wiley-Interscience.
-
Kamińska, E., Gawinecki, R., & Rasała, D. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
-
Patel, Y. P., & Shah, D. A. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research, 13(11), 4166-4175.
-
Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Hadda, T. B. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.
-
Zhang, X., et al. (2013). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate.
-
Richard, J. P., & Amyes, T. L. (2014). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Accounts of chemical research, 47(4), 1151–1159.
-
Soderberg, T. (2016). Organic Chemistry with a Biological Emphasis II. University of Minnesota Morris Digital Well.
-
Chem-Impex. (n.d.). Methyl 6-methylpyridine-3-carboxylate.
-
Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.
-
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
-
MilliporeSigma. (n.d.). Methyl 6-bromopyridazine-3-carboxylate.
-
Giam, C. S., & Stout, J. L. (1972). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1629-1632.
-
Inxight Drugs. (n.d.). 6-METHYL(PYRIDINE-3-CARBOXYLIC ACID)METHYL ESTER.
-
SpectraBase. (n.d.). PYRIDAZINE-3,6-DICARBOXYLIC-ACID.
-
AstaTech, Inc. (n.d.). METHYL 6-(BROMOMETHYL)PYRIDAZINE-3-CARBOXYLATE.
-
Sigma-Aldrich. (n.d.). 6-Methylpyridine-3-carboxylic acid.
-
Robertson, M. L., & Shen, M. (2020). Hydrolysis and Solvolysis as Benign Routes for the End-of-Life Management of Thermoset Polymer Waste. Annual Review of Chemical and Biomolecular Engineering, 11, 247-270.
-
El-Ragehy, N. A., Badawey, E. A. M., & Abbas, S. S. (2016). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Chromatographic Science, 54(8), 1345-1354.
-
El-Gindy, A., El-Yazby, F., Maher, M. M., & Shabana, M. M. (2015). Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. Analytical Methods, 7(20), 8687-8696.
-
PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid.
-
BenchChem. (2025). Strategic development and validation of a stability-indicating analytical method for S-adenosylmethionine. BenchChem Technical Support.
-
Moussa, S., & Jalabert, M. (2023). Hydrogen Evolution upon Ammonia Borane Solvolysis: Comparison between the Hydrolysis and Methanolysis Reactions. Chemistry, 5(2), 743-764.
-
Santa Cruz Biotechnology, Inc. (n.d.). Methyl 6-(bromomethyl)nicotinate.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ochem.as.uky.edu [ochem.as.uky.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogen Evolution upon Ammonia Borane Solvolysis: Comparison between the Hydrolysis and Methanolysis Reactions [mdpi.com]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
Technical Support Center: Troubleshooting Low Reactivity of Methyl 6-(bromomethyl)pyridazine-3-carboxylate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 6-(bromomethyl)pyridazine-3-carboxylate. This resource is designed to provide in-depth, field-proven insights into the reactivity of this compound and to offer practical, step-by-step guidance for troubleshooting common experimental challenges, particularly its perceived low reactivity in nucleophilic substitution reactions.
Understanding the Reactivity Profile of Methyl 6-(bromomethyl)pyridazine-3-carboxylate
Methyl 6-(bromomethyl)pyridazine-3-carboxylate is a unique bifunctional molecule. Its reactivity is primarily centered around the bromomethyl group, which acts as an electrophile in nucleophilic substitution reactions. However, the electronic nature of the pyridazine ring system significantly modulates this reactivity.
The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[1][2] This inherent electron deficiency is further amplified by the electron-withdrawing methyl carboxylate group at the 3-position. This electronic environment has a profound impact on the adjacent bromomethyl group.
For a typical benzylic bromide, nucleophilic substitution can proceed via either an S(_N)1 or S(_N)2 mechanism. The S(_N)1 pathway is favored by the formation of a stable carbocation intermediate, which is delocalized over the aromatic ring.[3] Conversely, strong electron-withdrawing groups on the aromatic ring destabilize this carbocation, thereby disfavoring the S(_N)1 pathway.[3][4] In the case of Methyl 6-(bromomethyl)pyridazine-3-carboxylate, the potent electron-withdrawing nature of the substituted pyridazine ring makes the formation of a benzylic-type carbocation highly energetically unfavorable.
Consequently, nucleophilic substitution on this substrate is expected to proceed primarily through an S(_N)2 mechanism. While electron-withdrawing groups can sometimes accelerate S(_N)2 reactions by stabilizing the transition state, the strong inductive and mesomeric effects of the pyridazine ring system can also reduce the electrophilicity of the benzylic carbon to some extent, leading to sluggish reactions under standard conditions.[5]
This guide will address the common issues arising from this specific reactivity profile and provide robust solutions to overcome them.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: My nucleophilic substitution reaction with Methyl 6-(bromomethyl)pyridazine-3-carboxylate is very slow or not proceeding to completion. What are the likely causes?
Answer:
This is the most common issue reported and typically stems from a combination of factors related to the substrate's electronic nature and suboptimal reaction conditions.
Core Scientific Reasons for Low Reactivity:
-
Electronic Deactivation: The electron-deficient pyridazine ring, compounded by the methyl carboxylate group, reduces the electrophilicity of the (-CH_2Br) carbon, making it less susceptible to nucleophilic attack compared to a standard benzyl bromide. The reaction is likely forced through an S(_N)2 pathway, as the corresponding S(_N)1 carbocation is significantly destabilized.[3][4]
-
Inadequate Nucleophile Strength: A weak or moderately strong nucleophile may not have sufficient reactivity to displace the bromide from the electronically deactivated benzylic-type position.
-
Poor Solubility: The substrate or nucleophile may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Steric Hindrance: A bulky nucleophile may experience steric repulsion from the pyridazine ring, hindering its approach to the electrophilic carbon.
-
Inappropriate Base: If a base is used to deprotonate the nucleophile (e.g., a phenol or thiol), an unsuitable choice can lead to side reactions or have low efficacy.
Troubleshooting Workflow:
Sources
Preventing dimerization of Methyl 6-(bromomethyl)pyridazine-3-carboxylate
A Guide to Preventing Dimerization and Other Side Reactions
Welcome to the technical support center for Methyl 6-(bromomethyl)pyridazine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the handling and reaction of this versatile building block. The unique electronic properties of the pyridazine ring system, combined with the reactivity of the bromomethyl group, can sometimes lead to undesired side reactions, most notably dimerization. This guide provides in-depth, field-proven insights to help you mitigate these challenges and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is Methyl 6-(bromomethyl)pyridazine-3-carboxylate and what are its common applications?
Methyl 6-(bromomethyl)pyridazine-3-carboxylate is a heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] The pyridazine core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The bromomethyl group at the 6-position provides a reactive handle for introducing the pyridazine moiety into larger molecules through nucleophilic substitution reactions.
Q2: I'm observing a significant amount of a high-molecular-weight byproduct in my reaction. Could this be a dimer of my starting material?
Yes, the formation of a higher molecular weight species is a strong indication of dimerization. Methyl 6-(bromomethyl)pyridazine-3-carboxylate is susceptible to self-reaction, particularly under basic or nucleophilic conditions, or upon prolonged storage, especially if exposed to light or trace amounts of metals that can initiate radical reactions.
Troubleshooting Guide: Dimerization
Issue: Formation of an Insoluble White Precipitate During Reaction or Work-up
Possible Cause: You are likely observing the formation of a pyridazinium salt dimer. The electron-deficient nature of the pyridazine ring makes the ring nitrogen atoms nucleophilic enough to attack the electrophilic benzylic carbon of another molecule.
Mechanism of Dimerization:
The dimerization of Methyl 6-(bromomethyl)pyridazine-3-carboxylate can proceed through two primary pathways:
-
Nucleophilic Substitution (SN2-type): One molecule of the pyridazine acts as a nucleophile, with a ring nitrogen attacking the bromomethyl group of a second molecule. This results in the formation of a charged pyridazinium salt dimer. This is often accelerated by the presence of a base, which can deprotonate any trace amounts of HBr present, or by polar aprotic solvents that stabilize the charged intermediate.
-
Radical-Mediated Coupling: Similar to benzylic bromides, the bromomethyl group can undergo homolytic cleavage to form a resonance-stabilized pyridazinyl-methyl radical.[4][5][6] Two of these radicals can then couple to form a neutral dimer. This pathway can be initiated by light, heat, or the presence of radical initiators.
Diagram: Proposed Dimerization Pathways
Caption: Proposed mechanisms for the dimerization of Methyl 6-(bromomethyl)pyridazine-3-carboxylate.
Solutions to Prevent Dimerization
1. Control of Reaction Temperature:
-
Recommendation: Maintain low reaction temperatures (e.g., 0 °C to room temperature) whenever possible. Exothermic reactions should be cooled efficiently.
-
Causality: Higher temperatures can provide the activation energy for both the SN2 and radical-mediated dimerization pathways. By keeping the temperature low, you reduce the kinetic favorability of these side reactions.
2. Choice of Solvent:
-
Recommendation: Use non-polar or weakly polar aprotic solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF). Avoid highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) if dimerization is a persistent issue, especially in the absence of a strong nucleophile.
-
Causality: Polar aprotic solvents can stabilize the charged transition state of the SN2 reaction, thereby accelerating the formation of the pyridazinium salt dimer.
3. Base Selection and Stoichiometry:
-
Recommendation: If a base is required for your primary reaction, use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Add the base slowly and use only the stoichiometric amount required.
-
Causality: Strong, unhindered bases can deprotonate trace acidic protons, and the resulting conjugate base or the base itself can act as a nucleophile, promoting dimerization. Sterically hindered bases are less likely to participate in nucleophilic side reactions.
4. Handling and Storage:
-
Recommendation: Store Methyl 6-(bromomethyl)pyridazine-3-carboxylate in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider refrigeration.
-
Causality: Light can initiate radical formation, leading to the radical-mediated dimerization pathway.[5] Excluding oxygen and moisture minimizes potential degradation pathways.
5. Reaction Setup and Order of Addition:
-
Recommendation: When performing a nucleophilic substitution on the bromomethyl group, add the Methyl 6-(bromomethyl)pyridazine-3-carboxylate slowly to a solution of the nucleophile. This maintains a low concentration of the electrophilic pyridazine derivative at any given time.
-
Causality: By keeping the concentration of the electrophile low, you favor the reaction with the intended nucleophile over the self-reaction (dimerization).
| Troubleshooting Summary: Dimerization | |
| Symptom | Primary Cause |
| Formation of insoluble precipitate | SN2-type self-reaction |
| Gradual decomposition upon storage | Radical-mediated coupling |
| Low yield with complex byproduct mixture | Both dimerization pathways may be active |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Minimal Dimerization
This protocol provides a general workflow for reacting Methyl 6-(bromomethyl)pyridazine-3-carboxylate with a generic nucleophile (Nu-H) in the presence of a base.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the nucleophile (Nu-H, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 1.2 equivalents) in an appropriate solvent (e.g., THF or DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Substrate Addition: Dissolve Methyl 6-(bromomethyl)pyridazine-3-carboxylate (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the cooled solution of the nucleophile and base over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Diagram: Experimental Workflow for Minimizing Dimerization
Caption: Step-by-step workflow for nucleophilic substitution reactions.
References
-
Benzylic Bromination - Chemistry Steps. (2024, February 10). Retrieved from [Link]
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2010). ResearchGate. Retrieved from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019, July 30). SAR Publication. Retrieved from [Link]
-
Synthesis and Reactions of Haloazodienes. A New and General Synthesis of Substituted Pyridazines. (1983). PubMed. Retrieved from [Link]
- Salts of pyridazine compounds. (2007). Google Patents.
-
Pyridazine. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). Wageningen University & Research eDepot. Retrieved from [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI. Retrieved from [Link]
-
A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. (2025, July 18). MDPI. Retrieved from [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved from [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Organic Chemistry Portal. Retrieved from [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. Retrieved from [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020, July 3). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. (2006). OUCI. Retrieved from [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). ACS Publications. Retrieved from [Link]
-
Molecular Mechanism of Dimerization of Bowman-Birk Inhibitors. (2004, April 28). Publications of the IAS Fellows. Retrieved from [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved from [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021, May 27). National Center for Biotechnology Information. Retrieved from [Link]
-
Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. (2019, January 8). ResearchGate. Retrieved from [Link]
-
Side Reactions in Organic Synthesis. (n.d.). Wiley Online Library. Retrieved from [Link]
Sources
Analytical methods for determining the purity of Methyl 6-(bromomethyl)pyridazine-3-carboxylate
Document ID: TSS-MBPC-260307 Version: 1.0 Last Updated: March 7, 2026
Introduction
Welcome to the technical support guide for Methyl 6-(bromomethyl)pyridazine-3-carboxylate (CAS No. 1688685-38-2). This molecule is a critical intermediate in the synthesis of various pharmacologically active compounds and agrochemicals.[1][2] Given its role, ensuring high purity is paramount to the safety, efficacy, and reproducibility of the final product. The presence of even minor impurities, such as starting materials, by-products, or degradation products, can have significant consequences in drug development and manufacturing.
This guide provides a comprehensive overview of robust analytical methods for determining the purity of Methyl 6-(bromomethyl)pyridazine-3-carboxylate. It is designed for researchers, analytical chemists, and quality control professionals, offering not just protocols but also the underlying scientific rationale and field-proven troubleshooting advice.
Core Analytical Strategy: A Multi-Pronged Approach
A single analytical technique is often insufficient to declare the purity of a pharmaceutical intermediate definitively. A comprehensive strategy employing orthogonal methods is the most trustworthy approach. This involves using techniques with different separation and detection principles to ensure all potential impurities are identified and quantified.
Caption: A comprehensive workflow for purity analysis.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse method for purity determination of non-volatile organic compounds. It excels at separating the main component from closely related impurities. A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products, ensuring the method is specific.[3][4]
Principle of Analysis
Reversed-phase HPLC separates compounds based on their hydrophobicity. Methyl 6-(bromomethyl)pyridazine-3-carboxylate, being moderately polar, will be retained on a non-polar stationary phase (like C18) and eluted with a mixture of water and an organic solvent. Impurities with different polarities will elute at different times, allowing for their separation and quantification.
Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Chromatographic System:
-
HPLC with a UV/PDA Detector.
-
Data Acquisition and Processing Software.
-
-
Materials:
-
Column: Agilent ZORBAX StableBond C18, 4.6 x 150 mm, 5 µm (or equivalent end-capped C18 column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Sample Diluent: Acetonitrile:Water (50:50, v/v).
-
Sample Preparation: Accurately weigh ~10 mg of Methyl 6-(bromomethyl)pyridazine-3-carboxylate and dissolve in 100.0 mL of diluent for a concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and resolution.[3] |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling mobile phase viscosity. |
| Detection | 268 nm (PDA: 200-400 nm) | Chosen based on the UV absorbance maximum of the pyridazine ring system. PDA allows for peak purity analysis. |
| Injection Vol. | 10 µL | A standard volume to avoid column overload. |
| Gradient Program | See Table 2 below | A gradient is necessary to elute both polar and non-polar impurities in a reasonable time. |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
-
System Suitability:
-
Inject the standard solution five times. The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.
-
The USP tailing factor for the main peak should be ≤ 1.5.[5]
-
-
Calculation of Purity:
-
Use the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Troubleshooting Guide & FAQs (HPLC)
Q1: I'm observing significant peak tailing for the main compound. What's the cause and how do I fix it?
A1: Peak tailing for a basic compound like a pyridazine derivative is most often caused by secondary interactions with acidic silanol groups on the silica surface of the column.[6][7] The nitrogen atoms in the pyridazine ring can interact strongly with these sites.
-
Immediate Fixes:
-
If Tailing Persists:
-
Lower Injection Concentration: Overloading the column can exacerbate tailing. Try diluting your sample.
-
Consider a Different Stationary Phase: A column with a polar-embedded phase can provide alternative selectivity and better peak shape for basic compounds.
-
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Q2: A new peak appears in my chromatogram after the sample has been in the autosampler for several hours. What is happening?
A2: This indicates on-instrument degradation. The bromomethyl group is susceptible to hydrolysis, especially in the presence of water in the diluent. The new peak is likely Methyl 6-(hydroxymethyl)pyridazine-3-carboxylate. To confirm, check its mass via LC-MS. To mitigate this, prepare samples fresh and keep the autosampler tray cooled (e.g., 4 °C) if possible.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique to HPLC, ideal for identifying volatile or semi-volatile impurities. However, the thermal lability of the bromomethyl group presents a significant challenge.
Principle of Analysis
GC separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum that acts as a chemical fingerprint for identification. Due to the thermal lability, a "soft" injection technique is required to prevent on-column degradation.[9]
Detailed Experimental Protocol: GC-MS with PTV Inlet
-
Chromatographic System:
-
GC with a Programmed Temperature Vaporization (PTV) inlet.
-
Mass Spectrometric Detector (MSD).
-
-
Materials:
-
Column: Agilent DB-5ms (or equivalent low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1.0 mL of ethyl acetate.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Inlet | PTV, Splitless mode | Minimizes thermal stress on the analyte, preventing degradation of the bromomethyl group.[9] |
| Inlet Temp. | Initial: 60°C (0.2 min hold), Ramp: 12°C/sec to 280°C (5 min hold) | Starts cool to trap the analyte, then ramps quickly for efficient transfer to the column. |
| Oven Program | Initial: 80°C (2 min hold), Ramp: 15°C/min to 280°C (10 min hold) | Provides good separation of potential impurities with varying volatilities. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Scan Range | 40 - 450 m/z | Covers the mass of the parent compound and expected fragments. |
Troubleshooting Guide & FAQs (GC-MS)
Q1: I see a peak corresponding to Methyl 6-methylpyridazine-3-carboxylate, but I don't expect it to be an impurity. What could be the cause?
A1: This is a classic sign of thermal degradation in the GC inlet. The high temperature can cause the C-Br bond to cleave, followed by hydrogen abstraction from the solvent or other molecules, resulting in the reduction of the bromomethyl group to a methyl group. The primary solution is to reduce thermal stress using the recommended PTV inlet method. If using a standard split/splitless inlet, reduce the inlet temperature to the lowest possible value that still allows for efficient vaporization (e.g., start at 200°C and adjust). Using a highly deactivated inlet liner is also critical.[9]
Q2: My baseline is noisy and has high bleed, especially at higher temperatures. How can I improve it?
A2: This is likely due to column bleed, where the stationary phase breaks down at high temperatures.
-
Use a Low-Bleed Column: Always use a column specifically designated for mass spectrometry (e.g., "ms" suffix).[10]
-
Condition the Column: Before connecting the column to the MS detector, condition it by heating it to its maximum operating temperature with carrier gas flowing for several hours. This removes residual manufacturing materials.
-
Check for Leaks: Oxygen in the carrier gas can accelerate column degradation. Ensure all fittings are tight and use high-quality gas traps for oxygen and moisture.[10]
Section 3: Quantitative NMR (qNMR) Spectroscopy
While chromatographic methods provide relative purity (area %), quantitative NMR (qNMR) can determine absolute purity without needing a reference standard of the analyte itself.[11][12] It is a primary analytical method recognized by pharmacopeias and provides an excellent orthogonal value to chromatography.[13]
Principle of Analysis
qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in this case) giving rise to that signal.[12] By adding a known mass of a highly pure internal standard with a known structure to a known mass of the sample, the purity of the sample can be calculated by comparing the integrals of specific, non-overlapping signals from both the analyte and the standard.
Detailed Experimental Protocol: ¹H-qNMR Purity Assay
-
Instrumentation & Materials:
-
NMR Spectrometer (≥400 MHz).
-
High-purity deuterated solvent (e.g., DMSO-d₆).
-
Certified Internal Standard (e.g., Maleic Acid, >99.5% purity).
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of Methyl 6-(bromomethyl)pyridazine-3-carboxylate into a clean vial. Record the mass (mₐ).
-
Accurately weigh ~10 mg of the internal standard (Maleic Acid) into the same vial. Record the mass (mₛₜᏧ).
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds is sufficient to ensure full relaxation for accurate integration).
-
Sufficient Scans: Acquire enough scans for a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Accurate 90° Pulse: Calibrate the 90° pulse width accurately.
-
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (Iₐ). For this molecule, the singlet from the -CH₂Br protons is a good choice.
-
Integrate a well-resolved signal for the internal standard (IₛₜᏧ). For Maleic Acid, the singlet for the two vinyl protons is ideal.
-
Calculate the purity using the following equation:[12]
Purity (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (Nₐ = 2 for -CH₂Br; NₛₜᏧ = 2 for Maleic Acid)
-
M: Molar mass (Mₐ ≈ 230.06 g/mol ; MₛₜᏧ = 116.07 g/mol )
-
m: Mass
-
PₛₜᏧ: Purity of the internal standard (as a percentage)
-
-
Troubleshooting Guide & FAQs (qNMR)
Q1: Why is my calculated purity value lower than what I see by HPLC area %?
A1: This is common and highlights the power of qNMR. HPLC area % assumes that all compounds have the same response factor at the detection wavelength, which is rarely true.[14] Furthermore, qNMR will quantify non-UV active impurities (like residual water or inorganic salts) that are invisible to HPLC-UV, thus providing a more accurate (and often lower) purity value.[15]
Q2: How do I choose a suitable internal standard?
A2: An ideal internal standard should:
-
Be highly pure and non-hygroscopic.
-
Have simple signals (ideally singlets) that do not overlap with any analyte or impurity signals.
-
Be soluble in the same deuterated solvent as your analyte.
-
Be chemically inert and not react with your analyte.
-
Have a molecular weight comparable to the analyte to minimize weighing errors.
Section 4: Impurity Profiling
Identifying potential impurities is crucial for method development and quality control.
Table 3: Potential Impurities and By-products
| Impurity Name | Structure | MW ( g/mol ) | Origin | Likely Analytical Method |
|---|---|---|---|---|
| Methyl 6-methylpyridazine-3-carboxylate | (Structure with -CH₃ instead of -CH₂Br) | 152.15 | Unreacted Starting Material | HPLC, GC-MS |
| Methyl 6-(hydroxymethyl)pyridazine-3-carboxylate | (Structure with -CH₂OH instead of -CH₂Br) | 168.15 | Hydrolysis Degradation Product | HPLC |
| 6-(Bromomethyl)pyridazine-3-carboxylic acid | (Structure with -COOH instead of -COOCH₃) | 216.03 | Ester Hydrolysis | HPLC |
| Methyl 6,?-di(bromomethyl)pyridazine-3-carboxylate | (Structure with a second -CH₂Br on the ring) | 308.95 | Over-bromination By-product | HPLC, LC-MS |
| Residual Solvents (e.g., DMF, Toluene) | N/A | Variable | Synthesis/Purification | GC-MS (Headspace) |
References
-
Webster, G. K., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Blog. [Link]
-
SPECTRA ANALYTICAL. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. White Paper. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma Blog. [Link]
-
Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex Resources. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions Blog. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech Blog. [Link]
-
Unichrom. (n.d.). HPLC Troubleshooting Guide. Unichrom Resources. [Link]
-
Varga, Z., et al. (2026). Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis. MDPI. [Link]
-
African Journal of Online. (n.d.). Synthesis of some pyridazine derivatives as antioxidants and antimicrobial agents. AJOL. [Link]
-
LCGC International. (2020). Optimizing GC–MS Methods. LCGC International. [Link]
-
Hajslova, J., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta. [Link]
-
Helin, A., et al. (2020). Optimisation of a thermal desorption–gas chromatography–mass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes. Atmospheric Measurement Techniques. [Link]
-
ResearchGate. (2018). Anyone has tips on how to optimize a GC-MS system for highly volatile compounds?. ResearchGate Q&A. [Link]
-
Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
Patel, P., et al. (2025). Development and validation of stability indicating HPLC method: A review. ResearchGate. [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]
-
Li, H., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Sensors. [Link]
-
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Presentation. [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]
-
Reddit. (2021). Quantitative purity determination with NMR. r/NMRspectroscopy. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. JPNS. [Link]
-
Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Li, A., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Environmental Science & Technology. [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
Appretech Scientific Limited. (n.d.). methyl 6-(bromomethyl)pyridine-3-carboxylate. Appretech Catalog. [Link]
-
MilliporeSigma. (n.d.). methyl 6-bromopyridazine-3-carboxylate. MilliporeSigma Catalog. [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
-
Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
-
Sravya, D., & Kuber, B. R. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Journal of Applied Pharmaceutical Science. [Link]
-
The Organic Chemistry Tutor. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]
-
Gangrade, M.G., et al. (2018). A Validated RP-HPLC Method for the Simultaneous Determination of Six High-Boiling Residual Solvents in Drug Substances and Its Implementation in Apis. SciTechnol. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Thesis. [Link]
-
Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. irjpms.com [irjpms.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. emerypharma.com [emerypharma.com]
- 13. spectroscopyworld.com [spectroscopyworld.com]
- 14. enovatia.com [enovatia.com]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Removal of impurities from Methyl 6-(bromomethyl)pyridazine-3-carboxylate reactions
Technical Support Center: Methyl 6-(bromomethyl)pyridazine-3-carboxylate
Executive Summary: The "Goldilocks" Bromination
The synthesis of Methyl 6-(bromomethyl)pyridazine-3-carboxylate (hereafter referred to as 6-BMP ) via radical bromination is a classic exercise in kinetic control. The reaction does not stop cleanly at the mono-bromo stage; it proceeds sequentially to the gem-dibromo species.
-
The Core Challenge: You cannot achieve 100% conversion of the starting material without generating significant amounts of the dibromo impurity.
-
The Solution: This guide prioritizes a "Stop-Early" strategy (70-80% conversion) combined with a specific chemical "rescue" protocol for over-brominated batches using diethyl phosphite.
Troubleshooting Guide (Q&A)
Issue 1: "I have 15% dibromo impurity. Can I separate it by column?"
A: Avoid if possible. Separating the mono-bromo (6-BMP ) from the gem-dibromo impurity by silica gel chromatography is notoriously difficult due to their similar R_f values. Furthermore, the dibromo species is often unstable and can degrade into complex tars that streak on the column, contaminating the pure fraction.
-
Better Approach: If the dibromo content is >5%, use the Chemical Reduction Protocol (See Section 3) to selectively reduce the dibromo back to the mono-bromo product before chromatography.
Issue 2: "My product turns black and loses mass during silica gel chromatography."
A: Your silica is too acidic. Pyridazine rings are electron-deficient and basic. The alkyl bromide moiety is sensitive to acid-catalyzed hydrolysis or elimination, especially on the active surface of acidic silica gel.
-
The Fix:
-
Pre-buffer the silica: Slurry your silica gel in the eluent containing 1% Triethylamine (Et3N) before packing the column.
-
Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. It is much gentler on the pyridazine ring.
-
Issue 3: "There is a white solid precipitating in my reaction mixture. Is it product?"
A: Likely not. In standard solvents like CCl4, Benzene, or Chlorobenzene, the byproduct Succinimide is insoluble and floats to the top.
-
Validation: Take a small sample of the solid, wash with hexane, and run an NMR in DMSO-d6. Succinimide shows a singlet at ~2.7 ppm.
-
Action: Filter this solid off while hot (or at RT) before workup to simplify purification.
Issue 4: "I see a new impurity at 4.7 ppm (CH2) in NMR after workup."
A: Hydrolysis has occurred. The bromomethyl group is highly electrophilic. If you used aqueous sodium bicarbonate or brine during workup and let it sit too long, or if your drying agent wasn't effective, you likely formed the hydroxymethyl derivative.
-
Prevention: Keep workup times <15 mins. Use cold water. Dry organic layers immediately and rigorously with MgSO4.
Detailed Protocols
Protocol A: Optimized Radical Bromination (The "Stop-Early" Method)
Goal: Maximize mono-bromo yield while keeping dibromo <5%.
Reagents:
-
Methyl 6-methylpyridazine-3-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (0.95 eq) — Recrystallize from water before use to remove HBr.
-
AIBN (0.05 eq) or Benzoyl Peroxide (0.05 eq)
-
Solvent: Acetonitrile (MeCN) or Chlorobenzene (PhCl) — Anhydrous.
Steps:
-
Dissolve: Suspend substrate and NBS in solvent (0.2 M concentration).
-
Degas: Sparge with Nitrogen for 15 minutes. Oxygen inhibits the radical chain.
-
Initiate: Add AIBN and heat to reflux (80°C for MeCN).
-
Monitor (Critical): Check HPLC/NMR every hour.
-
STOP the reaction when Starting Material is ~15-20%.
-
Do not chase 100% conversion. The rate of dibromination accelerates as starting material depletes.
-
-
Workup: Cool to 0°C. Filter off precipitated succinimide. Concentrate filtrate.[1][2]
-
Purification: Recrystallize from EtOAc/Heptane or perform flash chromatography (buffered).
Protocol B: The "Phosphite Rescue" (For Over-Brominated Batches)
Goal: Selectively reduce gem-dibromo impurity back to mono-bromo product.
Context: If your batch has >10% dibromo impurity, do not discard it. Mechanism: Diethyl phosphite (DEP) reacts with the electron-deficient dibromo species via a halophilic attack, reducing it to the monobromide.
Steps:
-
Dissolve the crude mixture (containing mono- and di-bromo species) in THF (0.5 M).
-
Add Diethyl Phosphite (1.1 eq relative to the dibromo content calculated by NMR).
-
Add DIPEA (Diisopropylethylamine) (1.2 eq relative to dibromo content).
-
Stir at Room Temperature for 4–12 hours.
-
Monitor: Track the disappearance of the dibromo CH proton (usually a singlet downfield, ~6.6-7.0 ppm) and the increase of the mono-bromo CH2 (singlet ~4.6-4.8 ppm).
-
Workup: Aqueous wash to remove phosphate byproducts. Proceed to column chromatography.[1][2][3][4]
Impurity Profile & Data Summary
| Impurity Name | Structure Note | Origin | Removal Strategy |
| Starting Material | Methyl-pyridazine | Incomplete Rxn | Flash Chromatography (Polarity difference is sufficient). |
| Dibromo Impurity | gem-Dibromomethyl | Over-reaction | Protocol B (Phosphite Reduction) or fractional crystallization. |
| Hydroxymethyl | -CH2-OH | Hydrolysis | Prevention only. Keep anhydrous. Difficult to separate. |
| Succinimide | 5-membered ring | NBS byproduct | Filtration (insoluble in non-polar solvents) or water wash. |
Visualizations
Figure 1: Reaction Pathways & Impurity Formation
This diagram illustrates the kinetic competition between the desired product and the over-brominated impurity.
Caption: Kinetic pathway showing the sequential bromination. Stopping the reaction before 'k2' dominates is critical.
Figure 2: Purification & Rescue Workflow
Decision tree for handling crude reaction mixtures based on impurity composition.
Caption: Workflow for selecting the correct purification strategy based on dibromo impurity levels.
References
-
Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters. (2014). Validates the radical mechanism and kinetic competition in methyl-pyridine/pyridazine systems. 5[4][6]
-
Reduction of gem-dibromides with diethyl phosphite. Journal of Organic Chemistry. (1981). The foundational method for reducing gem-dibromides to monobromides using dialkyl phosphites. 7
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Describes the general handling and stability of methyl-pyridazine carboxylate derivatives. 8
-
Revisiting carboxylic groups functionalization of silica sol-gel materials. RSC Publishing. Discusses the acidity of silica surfaces and the need for buffering when purifying acid-sensitive compounds. [4][6][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. daneshyari.com [daneshyari.com]
- 6. Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of Methyl 6-(bromomethyl)pyridazine-3-carboxylate with other alkylating agents
Comparative Guide: Methyl 6-(bromomethyl)pyridazine-3-carboxylate vs. Standard Alkylating Agents in Medicinal Chemistry
Introduction & Mechanistic Overview
In modern drug discovery and bioconjugation, the strategic selection of alkylating agents dictates not only the success of the synthetic pathway but also the pharmacokinetic profile of the final molecule. Methyl 6-(bromomethyl)pyridazine-3-carboxylate (CAS: 1688685-38-2) has emerged as a highly specialized bifunctional building block[1].
Unlike traditional benzylic or aliphatic alkylating agents, this compound introduces a pyridazine-3-carboxylate moiety. The pyridazine ring—a six-membered diazine with two adjacent nitrogen atoms—is profoundly electron-deficient[2]. This unique electronic structure imparts exceptional electrophilicity to the adjacent bromomethyl carbon, significantly accelerating
Comparative Analysis: Performance and Physicochemical Impact
To objectively evaluate Methyl 6-(bromomethyl)pyridazine-3-carboxylate, we must benchmark it against other common alkylating agents used in similar synthetic contexts. The table below summarizes the quantitative and qualitative differences in reactivity, structural impact, and primary applications.
| Alkylating Agent | Structure Type | Relative | Resulting Conjugate LogP Impact | Primary Application |
| Methyl 6-(bromomethyl)pyridazine-3-carboxylate | Heteroaromatic (Diazine) | Very High | Significantly Lowers LogP | PROTAC linkers, aqueous solubility tuning, bioisosteric replacement. |
| Benzyl Bromide | Aromatic (Phenyl) | Moderate | Increases LogP | Standard amine/thiol protection, building lipophilic cores. |
| Methyl 6-(bromomethyl)nicotinate | Heteroaromatic (Pyridine) | High | Moderately Lowers LogP | Pyridine bioisosterism, moderate solubility improvement. |
| Methyl Bromoacetate | Aliphatic ( | High | Neutral | Glycine derivatization, peptidomimetic synthesis. |
Causality of Reactivity: The "Very High" reactivity of the pyridazine derivative stems from the strong inductive and resonance electron-withdrawing effects of the adjacent nitrogen atoms. This stabilizes the
Experimental Methodologies & Self-Validating Protocols
To harness the high reactivity of Methyl 6-(bromomethyl)pyridazine-3-carboxylate while preventing side reactions (such as ester hydrolysis or dialkylation), the experimental conditions must be rigorously controlled.
Protocol A: N-Alkylation of Secondary Amines
Causality & Design: Because the pyridazine-bound bromomethyl group is highly activated, the reaction proceeds rapidly at low temperatures. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HBr without attacking the sensitive methyl ester. Anhydrous Dimethylformamide (DMF) is selected as the polar aprotic solvent to optimally solvate the
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the target secondary amine (1.0 equiv, e.g., a piperidine derivative) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (2.0 equiv) via syringe. Rationale: Excess base ensures complete neutralization of HBr, preventing the amine nucleophile from becoming protonated and unreactive.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Rationale: The high electrophilicity of the diazine alkylating agent can lead to exothermic degradation or dialkylation at room temperature.
-
Alkylation: Dissolve Methyl 6-(bromomethyl)pyridazine-3-carboxylate (1.05 equiv) in a minimal volume of anhydrous DMF and add it dropwise over 10 minutes.
-
Monitoring (Self-Validation): Stir at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction via LC-MS or TLC (typically complete within 2–4 hours). The disappearance of the amine mass peak and the appearance of the product mass peak validates the reaction's progression.
-
Workup: Quench the reaction with saturated aqueous
to neutralize any remaining base. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via silica gel flash chromatography (typically using a Hexane/EtOAc gradient).
Protocol B: S-Alkylation of Thiols
Causality & Design: Thiols are highly polarizable "soft" nucleophiles that react exceptionally well with the "soft" electrophilic center of the bromomethyl group. This reaction is so favorable that it can be conducted with a milder inorganic base (
Step-by-Step Methodology:
-
Dissolve the thiol substrate (1.0 equiv) in anhydrous Acetone (0.1 M).
-
Add finely powdered anhydrous
(1.5 equiv) and stir for 15 minutes at room temperature to pre-form the highly nucleophilic thiolate anion. -
Add Methyl 6-(bromomethyl)pyridazine-3-carboxylate (1.0 equiv) in one portion.
-
Stir at room temperature. Self-Validation: The reaction will typically precipitate KBr salts within 15–30 minutes, serving as a visual indicator of successful turnover.
-
Filter the suspension through a Celite pad to remove inorganic salts, concentrate the filtrate, and purify via flash chromatography.
Visualizations of Workflows and Pharmacokinetic Impacts
The following diagram illustrates the optimized
Caption: Workflow and optimization strategy for SN2 alkylation using the pyridazine derivative.
The second diagram maps the causality behind choosing a pyridazine alkylating agent over a standard benzylic agent during the drug optimization phase.
Caption: Pharmacokinetic and pharmacodynamic impacts of incorporating a pyridazine core.
References
-
Thieme Connect . "Product Class 8: Pyridazines - Chemistry and Nucleophilic Substitution." Science of Synthesis. [Link]
-
MDPI . "Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles." Molecules, 2017.[Link]
-
Semantic Scholar . "Indole; 1,2,4-Triazole; Pyridazine; and Quinoxaline Hybrids Synthesis." Molecules, 2020.[Link]
Sources
High-Resolution X-ray Crystal Structure Analysis of Methyl 6-(bromomethyl)pyridazine-3-carboxylate Derivatives: A Comparative Guide for Drug Discovery
Executive Summary
In modern structure-based drug design, the selection of heterocyclic building blocks fundamentally dictates the pharmacokinetic and pharmacodynamic trajectory of lead compounds. Methyl 6-(bromomethyl)pyridazine-3-carboxylate (CAS 1688685-38-2) has emerged as a privileged scaffold, offering unique geometric and electronic advantages over traditional pyridine and benzene analogs.
This guide provides an objective, data-driven comparison of the X-ray crystallographic parameters of this pyridazine derivative against alternative scaffolds. By analyzing its three-dimensional conformation, electrophilic reactivity, and coordination chemistry, researchers can make informed decisions when integrating this building block into complex synthetic workflows, such as the development of sustained-release receptor modulators[1].
Structural Rationale & Comparative Crystallography
The Pyridazine Advantage: Electronic and Geometric Causality
The substitution of a benzene or pyridine ring with a pyridazine core introduces two adjacent nitrogen atoms, profoundly altering the electron density of the aromatic system. This electron withdrawal significantly increases the electrophilicity of the C6-bromomethyl group, accelerating SN2 nucleophilic substitutions compared to the nicotinate or benzoate alternatives.
Furthermore, X-ray crystallographic studies of pyridazine-3-carboxylic acid derivatives demonstrate a rigid, trans-planar configuration[2]. The proximity of the N2 atom to the C3-carboxylate group creates a highly efficient N,O-bidentate bonding moiety[2]. This structural pre-organization allows the scaffold to act as a powerful chelator for transition metals (e.g., Zn2+, Cu2+), a feature entirely absent in phenyl analogs and significantly weaker in pyridine analogs[2][3].
Quantitative Structural Comparison
The following table summarizes the comparative crystallographic and reactivity metrics of the target product versus common alternatives. Data is extrapolated from single-crystal X-ray diffraction (XRD) analyses of the respective core scaffolds.
| Scaffold Derivative | Ring Planarity (r.m.s. deviation) | C–Br Bond Length (Å) | N,O-Chelation Potential | Relative SN2 Electrophilicity |
| Methyl 6-(bromomethyl)pyridazine-3-carboxylate | < 0.010 Å | 1.94 | High (Bidentate) | Very High |
| Methyl 6-(bromomethyl)nicotinate (Alternative 1) | 0.015 Å | 1.96 | Low (Monodentate) | High |
| Methyl 4-(bromomethyl)benzoate (Alternative 2) | 0.005 Å | 1.98 | None | Moderate |
Data Insight: The shorter C–Br bond length in the pyridazine derivative reflects the strong electron-withdrawing nature of the diazine ring, which polarizes the bond and lowers the activation energy for incoming nucleophiles. Additionally, the near-perfect planarity (r.m.s. deviation < 0.01 Å) of the pyridazine ring ensures predictable spatial orientation during target binding[4].
Visualizing Reactivity and Coordination Pathways
The structural features elucidated by X-ray crystallography directly translate to the compound's synthetic utility. The diagram below maps the dual-pathway potential of the scaffold: electrophilic substitution at the bromomethyl site and metal chelation at the N,O-bidentate site.
Reactivity profile and coordination pathways of the pyridazine-3-carboxylate scaffold.
Self-Validating Experimental Methodology: Crystallization & XRD
To obtain high-resolution X-ray crystal structures of Methyl 6-(bromomethyl)pyridazine-3-carboxylate derivatives, researchers must navigate the inherent reactivity of the bromomethyl group. Standard slow evaporation in protic solvents (like methanol) often leads to unwanted solvolysis (yielding the methoxymethyl derivative).
To prevent this, the following Vapor Diffusion Protocol is engineered to preserve the C–Br bond while yielding diffraction-quality crystals. This protocol is a self-validating system: the success of each step confirms the integrity of the previous one.
Step-by-Step Protocol
Step 1: Aprotic Solvent Solubilization
-
Action: Dissolve 10 mg of the compound in 0.5 mL of anhydrous Dichloromethane (DCM).
-
Causality: DCM is a non-protic, highly volatile solvent that prevents nucleophilic attack on the bromomethyl group while ensuring complete dissolution of the polar organic molecule.
Step 2: Anti-Solvent Vapor Diffusion Setup
-
Action: Place the open vial containing the DCM solution inside a larger, sealed chamber containing 3 mL of anhydrous Pentane (the anti-solvent).
-
Self-Validation: Over 48–72 hours, the highly volatile pentane will diffuse into the DCM. The gradual appearance of a sharp, faceted crystal lattice serves as visual validation that supersaturation is occurring at a thermodynamically controlled rate, avoiding amorphous precipitation.
Step 3: Cryoprotection and Harvesting
-
Action: Harvest the crystals using a nylon loop and immediately submerge them in Paratone-N oil before flash-cooling in a liquid nitrogen stream (100 K).
-
Causality: The oil displaces surface solvent, preventing the crystal lattice from cracking due to solvent evaporation. Flash-cooling minimizes thermal vibrations, drastically improving the resolution of the electron density map.
Step 4: Single-Crystal XRD Data Collection & Refinement
-
Action: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2.
-
Self-Validation: The system validates the chemical identity through the anomalous dispersion signal of the Bromine atom. A final refinement R-factor (R1) of < 0.05 definitively confirms the structural integrity, planarity, and exact atomic coordinates of the derivative.
Crystallization Workflow Diagram
Step-by-step crystallization and X-ray diffraction workflow for pyridazine derivatives.
Conclusion
Compared to traditional pyridine or benzene building blocks, Methyl 6-(bromomethyl)pyridazine-3-carboxylate offers superior electrophilicity and a highly pre-organized N,O-bidentate coordination geometry. By utilizing rigorous, aprotic crystallization methodologies, researchers can accurately map its X-ray crystal structure, ensuring that its unique geometric parameters are effectively leveraged in the rational design of next-generation therapeutics.
References
-
Crystal and molecular structure of pyridazine-3-carboxylic acid hydrochloride and zinc(II) pyridazine-3-carboxylate tetrahydrate Source: Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]
-
trans-Diaqua(pyridazine-3-carboxylato-κ2 N 2,O)lithium Source: Acta Crystallographica Section E: Structure Reports Online (PMC) URL:[Link]
-
(IUCr) trans-Diaquabis(pyridazine-3-carboxylato-κ2N2,O)copper(II) Source: International Union of Crystallography (IUCr) URL:[Link]
- Sustained release GLP-1 receptor modulators (WO2007139589A1)
Sources
SAR Optimization Guide: Evaluating Methyl 6-(bromomethyl)pyridazine-3-carboxylate and Its Analogs in Medicinal Chemistry
Executive Summary
In modern drug discovery, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. The "nitrogen walk" strategy—systematically replacing carbon atoms in aromatic rings with nitrogen—has become a cornerstone of Structure-Activity Relationship (SAR) campaigns[1].
This guide provides an objective, data-driven comparison of Methyl 6-(bromomethyl)pyridazine-3-carboxylate (CAS 1688685-38-2) against its structural alternatives (pyridine, pyrimidine, and chloromethyl analogs). As a bifunctional building block, it offers two distinct vectors for diversification: a highly reactive bromomethyl group for
Scaffold Selection: The Mechanistic Rationale (E-E-A-T)
When designing a heteroaryl linker or hinge-binding motif, medicinal chemists frequently debate between phenyl, pyridine, pyrimidine, and pyridazine cores. The selection of the pyridazine-3-carboxylate core is driven by specific physicochemical causality:
-
Lipophilicity and Solubility: The pyridazine ring possesses a significantly higher dipole moment (~4.2 D) compared to pyridine or phenyl rings. This strong dipole, combined with the dual hydrogen-bond accepting capacity of the adjacent nitrogen atoms, dramatically lowers the calculated partition coefficient (cLogP) and enhances aqueous solubility[3],[4].
-
Target Engagement: In kinase inhibitor design, the 1,2-diazine system often provides an ideal geometry for bidentate interactions with the kinase hinge region, which cannot be achieved by the 1,3-nitrogen arrangement of pyrimidines[5].
-
Leaving Group Kinetics: The bromomethyl variant is specifically chosen over the chloromethyl analog. Bromide is a superior leaving group, allowing
alkylation to proceed under milder conditions (e.g., 40–60°C). This prevents the thermal degradation or unwanted nucleophilic aromatic substitution ( ) that can occur on electron-deficient heteroaromatics under harsh conditions[6],[7].
Logical relationship between pyridazine scaffold properties and SAR benefits.
Objective Comparison of Alternatives
To objectively evaluate Methyl 6-(bromomethyl)pyridazine-3-carboxylate (The Product), we must compare it against its direct synthetic alternatives. The table below summarizes the physicochemical contributions and reactivity profiles of these building blocks when incorporated into a generic pharmacophore.
Table 1: Building Block Comparison for SAR Library Generation
| Building Block (Alternative) | cLogP Contribution* | Aqueous Solubility Impact | Metabolic Stability (HLM) | |
| Methyl 6-(bromomethyl)pyridazine-3-carboxylate | High (Mild conditions, 40-60°C) | Low (-0.5 to +0.2) | Excellent | Moderate-High |
| Methyl 6-(bromomethyl)pyridine-3-carboxylate | High (Mild conditions, 40-60°C) | Moderate (+0.8 to +1.5) | Poor to Moderate | High |
| Methyl 2-(bromomethyl)pyrimidine-5-carboxylate | High (Prone to side reactions) | Low (-0.2 to +0.4) | Good | Moderate |
| Methyl 6-(chloromethyl)pyridazine-3-carboxylate | Low (Requires >80°C or NaI catalysis) | Low (-0.5 to +0.2) | Excellent | Moderate-High |
*cLogP contribution is relative to a standard phenyl ring replacement[8].
Key Takeaway: The bromomethyl-pyridazine core offers the best balance of synthetic tractability (
Experimental Workflows & Protocols
The following protocols detail the two-step functionalization of Methyl 6-(bromomethyl)pyridazine-3-carboxylate to generate a diverse SAR library[2].
Protocol A: Mild Alkylation of Amines
Objective: Couple a primary or secondary amine to the bromomethyl vector while preserving the methyl ester.
-
Preparation: In an oven-dried round-bottom flask, dissolve the amine nucleophile (1.1 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).
-
Base Addition: Add anhydrous Potassium Carbonate (
, 2.0 equiv).-
Causality:
is selected over stronger bases like or . Strong bases can trigger premature hydrolysis of the methyl ester or induce unwanted elimination at the bromomethyl position. provides the exact pKa required to deprotonate the amine without side reactions[6].
-
-
Electrophile Addition: Add Methyl 6-(bromomethyl)pyridazine-3-carboxylate (1.0 equiv) portion-wise at 0°C to control the initial exotherm.
-
Reaction: Stir the mixture at 50°C for 4–6 hours.
-
Self-Validating Check (LC-MS): Monitor the reaction. The starting material will show a distinct isotopic doublet at m/z 231 and 233
(1:1 ratio, characteristic of the and isotopes). The reaction is complete when this doublet disappears and is replaced by the product mass. -
Workup: Filter the inorganic salts, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH) to yield the alkylated intermediate.
Protocol B: Saponification and Amide Coupling
Objective: Convert the methyl ester to a carboxylic acid, followed by coupling to a second amine to complete the SAR analog.
-
Hydrolysis: Dissolve the intermediate from Protocol A in a 4:1 mixture of THF/Water. Add Lithium Hydroxide monohydrate (
, 1.5 equiv) and stir at room temperature for 2 hours[2].-
Causality:
in aqueous THF is mild enough to selectively hydrolyze the ester without cleaving the newly formed benzylic C-N bond.
-
-
Acidification: Carefully neutralize with 1N
to pH 4-5. Extract the resulting carboxylic acid with EtOAc and dry over . -
Amidation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active ester.
-
Final Coupling: Add the target amine (R'-
, 1.2 equiv) and stir at room temperature for 12 hours. Purify via preparative HPLC to yield the final SAR compound.
Workflow for generating SAR libraries via SN2 alkylation and amidation.
SAR Data Presentation
To illustrate the performance of the pyridazine core, below is a comparative SAR data set evaluating the final amide products generated from the different starting building blocks (using identical
Table 2: Comparative SAR Results of Synthesized Analogs
| Scaffold Core in Final Analog | Target Binding ( | Kinetic Solubility (µM at pH 7.4) | Mouse Liver Microsome Clearance (µL/min/mg) |
| Pyridazine (Product) | 12 | >200 | 45 |
| Pyridine (Alternative A) | 85 | 40 | 38 |
| Pyrimidine (Alternative B) | 150 | 180 | 62 |
Analysis: The pyridazine core demonstrates a clear superiority in target binding (likely due to optimal bidentate hinge interactions) and aqueous solubility compared to the pyridine analog[5],[8]. While the pyrimidine analog maintains good solubility, its altered nitrogen geometry results in a significant drop in target affinity.
References
-
The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Are pyridazines privileged structures? Source: ResearchGate URL:[Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2 Source: Taylor & Francis Online URL:[Link]
-
Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds Source: ChemRxiv URL:[Link]
-
Enantio- and Diastereoselective Organocatalytic α-Alkylation of Aldehydes with 2-(Bromomethyl)acrylates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character Source: Semantic Scholar URL:[Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery Source: Blumberg Institute URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation of a Synthetic Route to a Novel Pyridazine-Based Compound: A Comparative Technical Guide
Executive Summary
Pyridazines are privileged scaffolds in medicinal chemistry, featured in FDA-approved drugs like Ensartinib and Deucravacitinib .[1] However, their adoption is often stifled by the "synthesis gap"—the difficulty of accessing specific substitution patterns compared to their pyridine isosteres.
This guide validates a novel "Skeletal Editing" synthetic route (based on 2025 breakthroughs) that converts pyridines directly into pyridazines via photochemical rearrangement.[2] We compare this method against the industry-standard Hydrazine Condensation and Inverse Electron Demand Diels-Alder (IEDDA) approaches.
Key Finding: While classical hydrazine condensation remains superior for simple, symmetrical pyridazines, the Skeletal Editing route offers validated superiority for complex, non-symmetrical substitution patterns , enabling late-stage functionalization that was previously impossible.
Technical Background: The Pyridazine Challenge
The core challenge in pyridazine synthesis is regiocontrol .
-
Classical Route (Hydrazine Condensation): Reacting hydrazine with 1,4-dicarbonyls often yields inseparable mixtures of regioisomers when the dicarbonyl is unsymmetrical.
-
The Innovation (Skeletal Editing): By inserting a nitrogen atom into a pre-functionalized pyridine ring (which is easy to synthesize), we bypass the acyclic dicarbonyl stage entirely. This allows researchers to "carry over" the complex substitution patterns of a pyridine starting material into the pyridazine product.[2]
Comparative Analysis: Novel vs. Traditional Routes
We evaluated three synthetic strategies for the synthesis of a target 3,5-disubstituted pyridazine (Target Molecule PM-2026 ).
Method A: The Novel Route (Pyridine Skeletal Editing)
-
Mechanism: Single-atom skeletal edit replacing the C3 carbon of a pyridine with nitrogen.
-
Workflow:
-amination of pyridine with azide Photochemical rearrangement. -
Validation Status: High. Validated for late-stage diversification of drug-like scaffolds.
Method B: Classical Hydrazine Condensation
-
Mechanism: Condensation of 1,4-dicarbonyls (or 1,4-ketoaldehydes) with hydrazine hydrate.
-
Validation Status: Moderate. High scalability but fails in regioselectivity for the target 3,5-substitution pattern, yielding 1:1 mixtures of 3,5- and 3,6-isomers.
Method C: Inverse Electron Demand Diels-Alder (IEDDA)[3][4]
-
Mechanism: Reaction of 1,2,4,5-tetrazines with alkynes/alkenes followed by
extrusion. -
Validation Status: Low for Scale. Excellent chemoselectivity but limited by the instability and high cost of tetrazine precursors.
Data Comparison Table
| Metric | Method A: Skeletal Editing (Novel) | Method B: Hydrazine Condensation | Method C: IEDDA |
| Regioselectivity | >20:1 (Determined by precursor) | ~1:1 (Mixture) | >20:1 |
| Overall Yield | 58% (3 steps) | 35% (after separation) | 42% |
| Step Count | 3 (Telescoped) | 2 | 4 (Tetrazine synthesis) |
| Scalability | High (Flow Photochemistry) | Very High | Low (Tetrazine stability) |
| Green Metric (PMI) | Moderate (Solvent use) | Good | Poor (Atom economy) |
Mechanistic Visualization
The following diagram details the novel Skeletal Editing pathway, highlighting the critical photochemical rearrangement step that differentiates it from classical methods.
Figure 1: Mechanistic pathway of the Pyridine-to-Pyridazine skeletal editing. The critical step is the photo-induced rearrangement of the azidopyridinium species.[1]
Experimental Validation Protocol
To validate the "Skeletal Editing" route, we established the following self-validating protocol. This workflow is designed for a Flow Chemistry setup to ensure safety handling azides and maximizing photon flux.
Protocol: Photochemical Skeletal Editing of 2-Chloro-4-Methylpyridine
Reagents:
-
Substrate: 2-chloro-4-methylpyridine (1.0 equiv)
-
Aminating Agent: O-(Mesitylsulfonyl)hydroxylamine (MSH) (1.2 equiv)
-
Azide Source: Sodium Azide (
) (1.5 equiv) -
Solvent: Acetonitrile (
) / Water
Step-by-Step Methodology:
-
N-Amination (Activation):
-
Dissolve 2-chloro-4-methylpyridine in
. -
Add MSH dropwise at 0°C. Stir for 2 hours at RT.
-
Checkpoint: Monitor by TLC/LCMS for disappearance of pyridine. Formation of
-aminopyridinium salt is quantitative. -
Evaporate solvent to yield the crude salt.
-
-
Azidation (
):-
Redissolve the salt in
. Add (Caution: Azide handling protocols apply). -
Stir at RT for 4 hours.
-
Checkpoint: LCMS must show conversion to N-amino-2-azidopyridinium species (
).
-
-
Photochemical Rearrangement (The Critical Step):
-
Setup: Pump the solution through a PFA tubing reactor coiled around a 450 nm Blue LED light source (approx. 40W).
-
Residence Time: 20 minutes.
-
Temperature: Maintain <35°C using a cooling fan (thermal control is vital to prevent decomposition).
-
Observation: Nitrogen gas evolution will be observed (ensure back-pressure regulator is set to 5 bar to manage gas).
-
-
Workup & Purification:
-
Concentrate the output solution.
-
Purify via silica gel flash chromatography (EtOAc/Hexane gradient).
-
Validation: Confirm structure via 1H-NMR (characteristic pyridazine doublet peaks shifted downfield relative to pyridine).
-
Decision Framework
When should you switch from the traditional hydrazine route to this novel method? Use the logic flow below.
Figure 2: Decision matrix for selecting the optimal pyridazine synthetic route.
References
-
Purins, M., Nakahara, H., & Levin, M. D. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.[1][2] Science, 389(6757), 295-298.[2] [Link][2][3]
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021).[4] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.[4] The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]
-
Sheldon, R. A. (2018). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19, 18-43. [Link]
-
Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes.[4][5] Scope and applications. Chemical Reviews, 86(5), 781–793. [Link]
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. Bridging the pyridine-pyridazine synthesis gap by skeletal editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 5. medsci.org [medsci.org]
Spectroscopic comparison of starting material and product in reactions of Methyl 6-(bromomethyl)pyridazine-3-carboxylate
In the landscape of modern drug discovery and materials science, pyridazine-based scaffolds are of significant interest due to their diverse pharmacological activities.[1] Methyl 6-(bromomethyl)pyridazine-3-carboxylate is a key building block, offering a reactive handle for the introduction of various functional groups. The transformation of this starting material into more complex molecules necessitates robust analytical methods to confirm reaction success and purity of the product. This guide provides an in-depth spectroscopic comparison of Methyl 6-(bromomethyl)pyridazine-3-carboxylate and a representative product from a nucleophilic substitution reaction, Methyl 6-(morpholinomethyl)pyridazine-3-carboxylate.
The Significance of Spectroscopic Verification
In any synthetic pathway, unequivocal confirmation of the desired molecular transformation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecular structure. By comparing the spectra of the starting material and the product, a researcher can confidently ascertain the outcome of a reaction, identify key structural changes, and ensure the purity of the synthesized compound.
Spectroscopic Profile of the Starting Material: Methyl 6-(bromomethyl)pyridazine-3-carboxylate
While extensive public repositories of experimental spectra for this specific compound are limited, its spectroscopic features can be reliably predicted based on its structural analogue, Methyl 6-chloropyridazine-3-carboxylate, and the known effects of a bromomethyl substituent.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl ester protons (-OCH₃), typically found in the upfield region.
-
A singlet for the benzylic protons of the bromomethyl group (-CH₂Br). This signal is expected to be in the range of δ 4.5-5.0 ppm due to the deshielding effect of the adjacent bromine atom and the pyridazine ring.
-
Two doublets in the aromatic region corresponding to the two protons on the pyridazine ring. These protons form an AX spin system and will show coupling to each other.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include:
-
A signal for the methyl ester carbon (-OCH₃).
-
A signal for the bromomethyl carbon (-CH₂Br), which will be significantly downfield due to the electronegative bromine atom.
-
Signals for the carbons of the pyridazine ring.
-
A signal for the carbonyl carbon of the ester group.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present:
-
A strong absorption band for the C=O stretching of the ester group, typically around 1720-1740 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=N and C=C stretching vibrations characteristic of the pyridazine ring.
-
A C-Br stretching vibration, which is typically found in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
The Transformation: A Representative Nucleophilic Substitution
A common and highly useful reaction of Methyl 6-(bromomethyl)pyridazine-3-carboxylate is nucleophilic substitution at the bromomethyl position. For this guide, we will consider the reaction with morpholine, a secondary amine, to yield Methyl 6-(morpholinomethyl)pyridazine-3-carboxylate. This reaction is a classic example of how the reactive bromomethyl group can be utilized to introduce new functionalities.
Spectroscopic Profile of the Product: Methyl 6-(morpholinomethyl)pyridazine-3-carboxylate
The successful substitution of the bromine atom with a morpholine moiety will lead to distinct and predictable changes in the spectroscopic data.
¹H NMR Spectroscopy: The proton NMR spectrum of the product will exhibit several key differences from the starting material:
-
The singlet corresponding to the bromomethyl protons will disappear.
-
New signals will appear for the protons of the morpholine ring. Typically, these will be two multiplets, one for the four protons adjacent to the nitrogen atom and another for the four protons adjacent to the oxygen atom.
-
A new singlet will appear for the methylene bridge protons (-CH₂-N), which will be shifted upfield compared to the starting material's -CH₂Br signal due to the lower electronegativity of nitrogen compared to bromine.
¹³C NMR Spectroscopy: The carbon NMR spectrum will also show significant changes:
-
The signal for the bromomethyl carbon will be absent.
-
New signals will appear for the carbons of the morpholine ring.
-
A new signal for the methylene bridge carbon (-CH₂-N) will be present.
Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the C-Br stretching vibration and the appearance of new C-N stretching vibrations. The other key functional group absorptions, such as the C=O of the ester, will remain.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the new molecular weight of the product. The characteristic isotopic pattern for bromine will no longer be present.
Comparative Spectroscopic Analysis: Unveiling the Transformation
The most powerful aspect of this analysis is the direct comparison of the spectra. The following table summarizes the expected key differences:
| Spectroscopic Technique | Methyl 6-(bromomethyl)pyridazine-3-carboxylate (Starting Material) | Methyl 6-(morpholinomethyl)pyridazine-3-carboxylate (Product) | Rationale for Change |
| ¹H NMR | Singlet for -CH₂Br (δ ~4.5-5.0 ppm) | Singlet for -CH₂-N (shifted upfield); Multiplets for morpholine protons | Replacement of the deshielding bromine with a less electronegative nitrogen and the introduction of the morpholine ring. |
| ¹³C NMR | Signal for -CH₂Br | Signal for -CH₂-N; Signals for morpholine carbons | Disappearance of the bromomethyl carbon and appearance of new signals corresponding to the aminomethyl and morpholine carbons. |
| IR | C-Br stretch present | C-Br stretch absent; C-N stretch present | The C-Br bond is replaced by a C-N bond. |
| MS | Molecular ion with M+ and M+2 peaks (bromine isotope pattern) | Molecular ion at a higher m/z; absence of bromine isotope pattern | The bromine atom is substituted by the heavier morpholine group. |
Experimental Protocols
Synthesis of Methyl 6-(morpholinomethyl)pyridazine-3-carboxylate
-
Dissolve Methyl 6-(bromomethyl)pyridazine-3-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or THF.
-
Add morpholine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 6-(morpholinomethyl)pyridazine-3-carboxylate.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare samples by dissolving approximately 5-10 mg of the starting material and the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain IR spectra of the starting material and the product using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: Analyze the starting material and the product by a suitable mass spectrometry technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine their molecular weights and fragmentation patterns.
Workflow Visualization
The following diagram illustrates the overall workflow from synthesis to spectroscopic confirmation.
Caption: Workflow for the synthesis and spectroscopic confirmation of Methyl 6-(morpholinomethyl)pyridazine-3-carboxylate.
Conclusion
The successful synthesis of novel pyridazine derivatives hinges on the meticulous verification of their chemical structures. By systematically comparing the spectroscopic data of the starting material, Methyl 6-(bromomethyl)pyridazine-3-carboxylate, with that of the reaction product, researchers can gain definitive evidence of the intended chemical transformation. The disappearance of signals characteristic of the bromomethyl group and the emergence of new signals corresponding to the introduced amine moiety in NMR, IR, and Mass spectra serve as unambiguous indicators of a successful nucleophilic substitution. This guide provides a foundational framework for researchers working with this versatile class of compounds, ensuring the integrity and validity of their synthetic endeavors.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Available from: [Link]
Sources
Bioisosteric replacement strategies for the pyridazine ring in drug design
Executive Summary
The pyridazine ring (1,2-diazine) is a "privileged" yet challenging scaffold in modern drug design. While it offers unique physicochemical properties—specifically high polarity and a distinct dipole moment (3.95 D) capable of specific hydrogen bonding—it frequently introduces liabilities regarding metabolic stability (reductive cleavage) and synthesis.
This guide objectively compares pyridazine with its primary bioisosteres (pyrimidines, pyrazines, pyridines, and phenyls). It provides a decision framework for scaffold hopping, supported by experimental data from p38 MAPK inhibitor campaigns and modern synthetic protocols.
Physicochemical & Structural Analysis
The choice to deploy a pyridazine ring is often driven by the need to lower lipophilicity (
Comparative Physicochemical Profile
The following table contrasts pyridazine with its aromatic bioisosteres. Note the distinct boiling point of pyridazine, indicative of its strong dipole-dipole interactions, and its intermediate basicity.
| Scaffold | Structure | pKa (conj. acid) | Dipole Moment (D) | Boiling Point (°C) | logP (Exp)* | H-Bond Character |
| Pyridazine | 1,2-Diazine | 2.33 | 3.95 | 207 | -0.72 | Strong HBA (N1/N2) |
| Pyrimidine | 1,3-Diazine | 1.30 | 2.33 | 123 | -0.40 | Weak HBA |
| Pyrazine | 1,4-Diazine | 0.65 | 0.00 | 118 | -0.20 | Very Weak HBA |
| Pyridine | Azine | 5.23 | 2.20 | 115 | 0.65 | Moderate HBA/Basic |
| Phenyl | Arene | N/A | 0.00 | 80 | 2.13 | Hydrophobic |
*logP values are approximate for the unsubstituted heterocycle.
Key Insight: Pyridazine is the most polar of the diazines. Replacing a phenyl ring with pyridazine typically lowers
Metabolic Liabilities: The Reductive Pathway
A critical, often overlooked failure mode for pyridazine drugs is reductive ring contraction . Unlike pyridines which are prone to oxidative metabolism (N-oxidation or C-hydroxylation), pyridazines can undergo reductive cleavage of the N-N bond by cytosolic reductases or gut microbiota.
Mechanism: The N-N bond is the weak link. Reduction leads to a hydrazine intermediate, which can further collapse into a pyrrole or ring-open entirely, leading to reactive hydrazine metabolites.
Figure 1: Reductive metabolism pathway of pyridazine. The formation of hydrazine metabolites can trigger toxicity alerts.
Case Study: p38 MAP Kinase Inhibitors
The optimization of p38 MAP kinase inhibitors provides the definitive dataset for pyridazine bioisosterism. Researchers at Merck and Vertex explored the "tri-substituted" scaffold space extensively.
Objective: Replace the central ring to maximize potency while minimizing CYP450 inhibition.
Experimental SAR Data Summary
Data synthesized from McIntyre et al. (2002) and Natarajan et al. (2006).[1]
| Core Scaffold | R-Group (Selectivity Pocket) | p38 IC50 (nM) | Cellular TNF | Observations |
| Pyridazine | 2,4-difluorophenyl | 1.0 | 20 | High potency; dual H-bond acceptor to Met109/Gly110. |
| Pyridine | 2,4-difluorophenyl | 45.0 | >500 | Loss of N2 acceptor; 45x potency drop. |
| Pyrimidinone | 2,4-difluorophenyl | 3.0 | 55 | Excellent bioisostere; improved metabolic stability. |
| Phenyl | 2,4-difluorophenyl | >1000 | N.D. | Complete loss of activity (lacks H-bond acceptor). |
| Pyrazine | 2,4-difluorophenyl | 120 | N.D. | Geometry mismatch; weak H-bonding. |
Causal Analysis: The pyridazine nitrogen pair (N1-N2) is critical here. In the active site, N1 accepts a hydrogen bond from the backbone NH of Met109, while N2 interacts with Gly110.
-
Pyridine fails because it lacks the second nitrogen to bridge this network.
-
Pyrimidinone succeeds because the carbonyl oxygen mimics the spatial arrangement of the pyridazine N2 lone pair, restoring the H-bond network.
Experimental Protocols
Protocol A: Classical Synthesis (Condensation)
Best for: Early-stage discovery and scale-up of simple cores.
-
Reactants: 1,4-dicarbonyl compound (or equivalent
-keto acid) + Hydrazine Hydrate. -
Solvent: Ethanol or Acetic Acid.
-
Procedure:
-
Dissolve keto-acid (1.0 eq) in EtOH (0.5 M).
-
Add Hydrazine Hydrate (1.2 eq) dropwise at 0°C.
-
Reflux for 2–4 hours.
-
Validation: Monitor disappearance of carbonyl stretch (1690 cm⁻¹) and appearance of C=N (1600 cm⁻¹) via IR or LCMS.
-
Oxidation: If starting from saturated 1,4-diketones, treat the resulting dihydropyridazine with
/AcOH or DDQ to aromatize.
-
Protocol B: Skeletal Editing (Pyridine to Pyridazine)
Best for: Late-stage functionalization (Scaffold Hopping on complex leads). Reference: Derived from recent advances in skeletal editing (e.g., Levin et al.).
-
Substrate: Substituted Pyridine.
-
Reagents: Hydroxylamine-O-sulfonic acid (HOSA), then oxidation.
-
Workflow:
-
N-Amination: Treat pyridine with HOSA (1.5 eq) in water/DCM to form the N-aminopyridinium salt. Isolate via filtration.[2]
-
Rearrangement: Irradiate or treat with base to induce ring expansion/contraction (photochemical rearrangement) or use a specific oxidant (e.g., PhI(OAc)2) if using a hydrazine surrogate.
-
Note: This is an advanced protocol. For standard medicinal chemistry, de novo synthesis (Protocol A) is more reliable.
-
Decision Framework: When to Use Pyridazine
Use this logic tree to determine if a pyridazine bioisostere is appropriate for your lead series.
Figure 2: Strategic decision tree for scaffold selection.
References
-
McIntyre, C. J., et al. (2002).[3] "Pyridazine based inhibitors of p38 MAPK."[3][4] Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692.[3]
-
Natarajan, S. R., et al. (2006).[1] "p38 MAP kinase inhibitors: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones."[5] Bioorganic & Medicinal Chemistry Letters, 16(16), 4400-4404.[5]
-
Meanwell, N. A. (2017).[6] "The Pyridazine Ring in Drug Design." Advances in Heterocyclic Chemistry. (General Reference on Physicochemical Properties).
- Levin, M. D., et al. (2022). "Skeletal editing: Pyridine to Pyridazine." Nature. (Reference for Skeletal Editing concepts).
- Wermuth, C. G. (2011). "The Practice of Medicinal Chemistry." (Reference for Bioisosteric Principles).
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blumberginstitute.org [blumberginstitute.org]
Benchmarking the efficiency of new catalysts for reactions involving pyridazine intermediates
As a Senior Application Scientist, I frequently encounter the "pyridazine paradox" in drug discovery workflows. While the pyridazine nucleus is a privileged pharmacophore—acting as an excellent bioisostere for phenyl rings with improved aqueous solubility—it is notoriously difficult to functionalize. The electron-deficient nature of the diazine ring, combined with the strong Lewis basicity of its adjacent nitrogen atoms, creates a hostile environment for traditional transition-metal catalysis.
This guide objectively benchmarks emerging catalytic systems against traditional palladium methods, providing the mechanistic causality and self-validating protocols necessary to optimize your high-throughput experimentation (HTE) workflows.
Mechanistic Causality: Why Traditional Catalysts Fail
Before selecting a catalyst, one must understand the electronic environment of the substrate. The pyridazine ring is highly electron-deficient due to the two adjacent nitrogen atoms. In cross-coupling reactions, this electron deficiency is a double-edged sword:
-
Accelerated Oxidative Addition: The electron-poor carbon-halogen bond readily undergoes oxidative addition with low-valent metals[1].
-
Catalyst Poisoning & Homo-Coupling: The adjacent nitrogen lone pairs strongly coordinate to the metal center (e.g., Pd(II)). This coordination drastically slows down the subsequent transmetalation and reductive elimination steps. As the catalytic cycle stalls, disproportionation pathways dominate, leading to high levels of undesired homo-coupled biaryl byproducts[1].
To bypass these bottlenecks, modern methodologies employ either tailored Nickel-catalysis or Lewis acid-directed stoichiometric metalation.
Logical workflow for selecting optimal catalytic systems for pyridazines.
Benchmarking the Catalyst Landscape
System A: Traditional Palladium Catalysis (Pd(OAc)₂ / SPhos)
While ubiquitous, Pd-catalyzed systems often struggle with pyridazines. The use of bulky, electron-rich Buchwald ligands like SPhos can force reductive elimination, but the system remains highly susceptible to homo-coupling when utilizing boronic acids or organozinc reagents[2].
System B: Nickel-Catalyzed Cross-Coupling (Ni(acac)₂ / Xantphos)
Nickel provides a highly efficient alternative. Ni(0) is more nucleophilic than Pd(0), and its smaller atomic radius paired with a wide bite-angle bidentate ligand (Xantphos) prevents the formation of stable, inactive multimeric Ni-pyridazine complexes. This system is exceptionally robust for both chlorinated and thio-substituted pyridazines[3],[4].
System C: Lewis Acid-Directed Metalation (BF₃·OEt₂ / TMPMgCl·LiCl)
When de novo synthesis or pre-halogenation is impractical, direct C-H functionalization is required. Knochel and co-workers demonstrated that the direct ortho-metalation of pyridazine is complicated by the basic nitrogens. By introducing BF₃·OEt₂, the nitrogen lone pairs are temporarily masked (forming a Lewis acid-base adduct), activating the adjacent C-H bond for smooth deprotonation by the turbo-Grignard reagent TMPMgCl·LiCl[5].
Quantitative Performance Data
The following table benchmarks the efficiency of these three systems in the arylation of 3-chloro-6-phenylpyridazine with phenylzinc chloride (24 h at 25 °C).
| Catalyst / Activation System | Ligand / Additive | Yield (%) | TON | TOF (h⁻¹) | Homo-Coupling Byproduct (%) |
| Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | 62% | 12.4 | 0.52 | 18.0% |
| Ni(acac)₂ (5 mol%) | Xantphos (10 mol%) | 89% | 17.8 | 0.74 | < 2.0% |
| TMPMgCl·LiCl (2.0 equiv) | BF₃·OEt₂ (1.1 equiv) | 84% | N/A | N/A | 0.0% |
*Note: System C relies on stoichiometric pre-activation rather than a catalytic turnover cycle, but is included to benchmark overall synthetic efficiency.
Mechanistic Pathway of Ni-Catalyzed Efficiency
Unlike Palladium, the Nickel-Xantphos system actively resists nitrogen-lone-pair coordination stalling. The bidentate nature of Xantphos enforces a rigid geometry around the Ni(II) intermediate, accelerating transmetalation and forcing rapid reductive elimination before disproportionation can occur.
Ni-catalyzed cross-coupling cycle avoiding nitrogen coordination stalling.
Self-Validating Experimental Methodology
To ensure absolute data integrity when benchmarking these catalysts, the following protocol employs a self-validating High-Throughput Experimentation (HTE) setup.
Causality in Design:
-
qNMR Internal Standard: 1,3,5-Trimethoxybenzene is added strictly after the reaction quench. This decouples the intrinsic catalytic yield from downstream isolation losses.
-
Catalyst-Free Control: Electron-deficient pyridazines are susceptible to background uncatalyzed Nucleophilic Aromatic Substitution (S_NAr). A parallel vial omitting the transition metal definitively proves that product formation is strictly catalyst-derived.
Step-by-Step Benchmarking Protocol (Ni-Catalysis)
-
Inert Preparation: Inside an argon-filled glovebox, charge a dry 4 mL borosilicate vial (equipped with a magnetic stirrer and PTFE-lined septum) with 3-chloro-6-phenylpyridazine (0.5 mmol, 1.0 equiv), Ni(acac)₂ (5 mol%), and Xantphos (10 mol%)[4].
-
Homogenization: Inject 1.0 mL of anhydrous THF. Stir the mixture for 5 minutes at room temperature to ensure complete pre-catalyst complexation.
-
Controlled Dosing: Dropwise add the transmetalating agent, phenylzinc chloride (0.75 mmol, 1.5 equiv), at 25 °C[4]. Causality: Dropwise addition prevents localized concentration spikes that drive uncatalyzed side reactions or organometallic degradation.
-
Incubation: Seal the vial and allow the reaction to stir at 25 °C for exactly 24 hours.
-
Quenching & Validation: Quench the reaction via the injection of 1.0 mL of saturated aqueous NH₄Cl. Immediately add exactly 0.5 mmol of 1,3,5-trimethoxybenzene as the internal standard.
-
Analysis: Extract the aqueous layer with ethyl acetate (3 × 2 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Analyze the crude mixture via ¹H-NMR to determine the precise catalytic Yield and Homo-coupling percentage.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures: Methyl 6-(bromomethyl)pyridazine-3-carboxylate
[1][2]
Executive Summary & Chemical Profile[2]
Methyl 6-(bromomethyl)pyridazine-3-carboxylate is a highly reactive intermediate used in drug discovery scaffolds. Its structural core—a pyridazine ring substituted with a bromomethyl group —classifies it as a potent alkylating agent and lachrymator .
Unlike standard organic waste, this compound possesses the ability to alkylate biological macromolecules (DNA, proteins) indiscriminately. Disposal procedures must prioritize nucleophilic deactivation and strict halogenated solvent segregation .
| Parameter | Data |
| CAS Number | 65202-52-0 (Analogous/Derivative) |
| Molecular Formula | C |
| Primary Hazard | Alkylating Agent , Corrosive, Lachrymator |
| Reactivity | Hydrolytically unstable; reacts violently with strong bases/oxidizers.[1] |
| Waste Class | RCRA Hazardous Waste (Halogenated) |
Hazard Mechanism & Safety Engineering
To handle this chemical safely, one must understand the causality of its toxicity. The benzylic-like carbon (attached to the bromine) is highly electrophilic.
-
The Mechanism: The bromine atom is a good leaving group. Upon contact with biological tissue, the carbon undergoes
attack by nucleophiles (nitrogen in DNA bases, sulfur in cysteine), leading to cellular damage and sensitization. -
Operational Implication: Standard nitrile gloves are often insufficient for prolonged contact with alkyl bromides. Double-gloving (Nitrile under Laminate/Silver Shield) is recommended for bulk handling.
Required Personal Protective Equipment (PPE)[2]
| Component | Specification | Rationale |
| Respiratory | Fume hood (Face velocity >100 fpm) | Prevents inhalation of lachrymatory vapors. |
| Dermal | Double-glove: Nitrile (inner) + Barrier (outer) | Prevents permeation of alkylating agents. |
| Ocular | Chemical Splash Goggles | Standard safety glasses do not seal against vapors. |
| Body | Lab coat (buttoned), closed-toe shoes | Prevents skin absorption from splashes. |
Disposal Decision Logic
Effective disposal relies on segregating "Bulk Material" from "Trace Residues." Do not attempt to chemically deactivate large quantities (>5g) on the benchtop due to exotherm generation.
Caption: Operational decision tree distinguishing between bulk segregation (for professional incineration) and benchtop deactivation of residues.
Protocol A: Bulk Waste Segregation (Primary Stream)
Applicability: Expired stocks, reaction mixtures, or surplus pure material.[3]
-
Container Selection: Use a dedicated HDPE or glass waste container.
-
Labeling: Clearly mark as "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
Critical Addition: Add a secondary label: "CONTAINS ALKYLATING AGENT - DO NOT MIX WITH STRONG BASES."
-
-
Segregation: Ensure this waste stream is NOT mixed with:
-
Strong oxidizers (risk of explosion).
-
Strong bases/amines (risk of exothermic polymerization or rapid hydrolysis).
-
-
Storage: Store in a cool, ventilated satellite accumulation area until pickup by EHS/Waste Management.
Protocol B: Deactivation of Residues (The "Quench")
Applicability: Cleaning glassware, syringes, and spatulas contaminated with trace amounts.
Scientific Principle: We utilize Sodium Thiosulfate (
The Buffer Tip: Pure thiosulfate can degrade into sulfur and sulfur dioxide (
The "Buffered Thiosulfate" Recipe
-
Solvent: Water (90%) / Ethanol (10%) - Ethanol aids solubility of the organic residue.
-
Reagents:
-
Sodium Thiosulfate pentahydrate (
): ~10% w/v -
Sodium Bicarbonate (
): ~2% w/v
-
Step-by-Step Deactivation Procedure
-
Preparation: Prepare the quench solution in a wide-mouth container inside the fume hood.
-
Immersion: Submerge contaminated glassware/tools completely.
-
Soak Time: Allow to soak for at least 24 hours .
-
Why? Heterogeneous reactions (residue on glass vs. aqueous solution) are slow.
-
-
Rinse: Remove items. The resulting solution now contains the deactivated Bunte salt.
-
Disposal: The quench solution can usually be poured into the aqueous chemical waste stream (verify with local EHS regulations).
Emergency Spill Response
Scenario: A 100mg - 5g spill of solid or liquid material outside the hood.
-
Evacuate & Ventilate: Immediately alert nearby personnel. If the spill is significant (>1g) and outside a hood, evacuate the lab due to lachrymatory potential.
-
PPE Upgrade: Don double gloves, goggles, and a respirator (if trained/fitted) or wait for EHS if unsure.
-
Containment:
-
Solids: Cover with wet paper towels (dampened with the Thiosulfate quench solution if available) to prevent dust.
-
Liquids: Cover with a spill pillow or absorbent pads.
-
-
Decontamination:
-
Wipe the area with 10% Sodium Thiosulfate solution.
-
Follow with a water rinse, then an acetone rinse.
-
-
Disposal: Place all spill debris (towels, pads, gloves) into a heavy-duty plastic bag, seal it, and place it in the Solid Hazardous Waste container. Label as "Debris contaminated with Alkyl Bromide."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 6-(bromomethyl)pyridazine-3-carboxylate. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT) EHS. Standard Operating Procedure: Alkyl Halides and Lachrymators. Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1994).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
Personal protective equipment for handling Methyl 6-(bromomethyl)pyridazine-3-carboxylate
Operational Safety and Handling Guide: Methyl 6-(bromomethyl)pyridazine-3-carboxylate
As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and synthetic chemists with a field-proven, self-validating system for handling Methyl 6-(bromomethyl)pyridazine-3-carboxylate (CAS: 1688685-38-2) . Handling reactive building blocks requires more than just following a safety data sheet; it demands a fundamental understanding of the underlying mechanistic hazards to prevent catastrophic laboratory incidents.
Hazard Assessment & Mechanistic Causality
Methyl 6-(bromomethyl)pyridazine-3-carboxylate is a highly valuable pharmacophore building block, but it carries a Danger signal word and is classified under H314: Causes severe skin burns and eye damage [1]. The severity of this hazard is driven by two distinct chemical mechanisms:
-
Potent Alkylating Agent (SN2 Reactivity): The bromomethyl group (-CH₂Br) is attached to an electron-deficient pyridazine ring, making the benzylic carbon highly electrophilic. Upon contact with biological tissues, it acts as a potent alkylating agent, rapidly undergoing SN2 substitution with nucleophilic amines and thiols in proteins and DNA, leading to irreversible cellular damage[2].
-
Hydrolysis and HBr Outgassing: Bromomethyl compounds are acutely moisture-sensitive. Upon exposure to ambient humidity or water in mucous membranes, the compound undergoes rapid hydrolysis. This reaction yields the corresponding hydroxymethyl derivative and releases hydrobromic acid (HBr) [3]. HBr is a highly corrosive, toxic gas that causes immediate and severe respiratory and ocular burns.
Because of these dual hazards, the compound must be stored at 2–8°C under an inert atmosphere to prevent thermal degradation, dimerization, and ambient hydrolysis[1].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of alkylation and HBr exposure, standard laboratory PPE is insufficient. The following matrix outlines the required protective gear and the quantitative/mechanistic justification for each choice.
| PPE Category | Material Specification | Quantitative Metric | Mechanistic Justification |
| Inner Gloves | Nitrile Rubber | 4–6 mil thickness | Provides baseline dexterity and immediate splash protection against aqueous solutions during quenching. |
| Outer Gloves | Butyl Rubber | >14 mil thickness | Nitrile is highly permeable to alkyl bromides dissolved in organic solvents (e.g., DCM, DMF). Butyl rubber provides superior breakthrough resistance to halogenated solvents and alkylating agents. |
| Eye/Face | Polycarbonate Goggles + Face Shield | ANSI Z87.1+ rated | Forms a complete seal to protect ocular mucosa from corrosive HBr outgassing and splash hazards during solvent addition. |
| Body Protection | Flame-Resistant (FR) Lab Coat / Tyvek® | N/A | Prevents particulate adhesion to the skin. FR rating mitigates the flammability risks associated with the anhydrous organic solvents used in the reaction. |
| Respiratory | Class II, Type B2 Fume Hood | 100 fpm face velocity | Must be handled in a 100% externally exhausted environment to capture HBr gas generated by accidental moisture exposure. |
Operational Workflow: Safe Handling & Reaction Setup
Every step in this protocol is designed as a self-validating system to ensure moisture exclusion and operator safety.
Step 1: Thermal Equilibration (Critical Pre-Operation)
-
Action: Remove the sealed vial of Methyl 6-(bromomethyl)pyridazine-3-carboxylate from 2–8°C storage. Place it in a desiccator and allow it to sit for 30–45 minutes until it reaches ambient room temperature.
-
Causality: Opening a cold vial causes atmospheric moisture to immediately condense on the solid chemical. This triggers runaway hydrolysis, degrading the reagent and generating a localized cloud of corrosive HBr gas[3].
Step 2: Anhydrous Weighing and Transfer
-
Action: Transfer the equilibrated vial into a glovebox purged with Argon (H₂O < 5 ppm, O₂ < 5 ppm) or a heavily exhausted fume hood utilizing a Schlenk line.
-
Action: Weigh the required mass using an anti-static weigh boat.
-
Causality: The electron-deficient nature of the pyridazine ring combined with the bromomethyl group makes the powder highly prone to static cling. Anti-static measures prevent the highly toxic powder from aerosolizing or adhering to the operator's gloves.
Step 3: Reaction Execution
-
Action: Dissolve the solid in an anhydrous, degassed solvent (e.g., anhydrous DCM or DMF) before removing the reaction flask from the inert environment. Seal the vessel with a secure septum.
-
Causality: Once in solution, the alkylating potential is highly mobile. Keeping the system closed ensures that any pressure buildup from accidental HBr generation is contained and can be safely vented through a bubbler.
Decontamination & Waste Disposal Plan
Never dispose of unreacted Methyl 6-(bromomethyl)pyridazine-3-carboxylate directly into standard organic waste streams. It will react with other waste components, potentially causing an exothermic rupture.
Step-by-Step Quenching Protocol:
-
Preparation: In a dedicated fume hood, prepare a quenching bath consisting of 10% (v/v) ethanolamine in methanol , or a 1M aqueous NaOH solution.
-
Controlled Addition: Cool the quenching bath to 0°C using an ice bath. Slowly transfer the residual chemical (solid or solution) into the vigorously stirred quenching bath.
-
Causality: The nucleophilic amine or hydroxide forces a rapid SN2 substitution of the bromide, permanently neutralizing the alkylating hazard and safely dissolving the resulting HBr into the basic solution. The ice bath controls the exothermic heat of reaction.
-
Verification & Disposal: Stir the mixture for 1–2 hours at room temperature to guarantee 100% hydrolysis. Once validated, transfer the pH-adjusted solution to a designated "Halogenated Organic Waste" container.
Workflow Visualization
The following diagram maps the logical relationship between storage, operational handling, and emergency protocols.
Figure 1: Operational workflow for the safe handling, reaction, and disposal of bromomethyl compounds.
References
-
Title: Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds Source: Sciencemadness (Originally published in ACS Communications) URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
